NIM811
Description
(Melle-4)cyclosporin has been reported in Tolypocladium inflatum with data available.
This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
a non-immunosuppressive analog of cyclosporin A
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJPZDVUUKWPGT-FOIHOXPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904006 | |
| Record name | (melle-4)cyclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143205-42-9 | |
| Record name | (melle-4)cyclosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(N-methyl-L-isoleucine)-cyclosporin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (melle-4)cyclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NIM811: A Deep Dive into a Non-immunosuppressive Cyclophilin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NIM811, or N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive analog of cyclosporin A that has garnered significant interest for its therapeutic potential across a spectrum of diseases. Its primary mechanism of action lies in the inhibition of cyclophilins, particularly cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, this compound mitigates mitochondrial dysfunction and subsequent cell death, a pathological hallmark in various conditions including neurodegenerative diseases, traumatic central nervous system injury, certain muscular dystrophies, and viral infections. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing relevant biological pathways.
Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
This compound exerts its cytoprotective effects by targeting the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that, when opened for a prolonged period, leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.
A key regulator of the mPTP is the protein cyclophilin D (CypD), located in the mitochondrial matrix. Under conditions of cellular stress, such as excessive intracellular calcium and oxidative stress, CypD is thought to induce a conformational change in the mPTP complex, leading to its opening.
This compound, like its parent compound cyclosporin A, binds to cyclophilins. However, a critical structural modification in this compound—the substitution of an isobutyl group with a sec-butyl group at position 4—prevents the this compound-cyclophilin A complex from binding to and inhibiting calcineurin, thereby ablating the immunosuppressive activity characteristic of cyclosporin A.[1] This specificity allows this compound to be investigated for non-immune-related pathologies.
The binding of this compound to cyclophilin D prevents its interaction with the mPTP complex, thus inhibiting pore opening and preserving mitochondrial integrity and function. This mechanism is central to the neuroprotective, cardioprotective, and anti-viral effects observed with this compound treatment.
Data Presentation: Quantitative Summary of Preclinical and Clinical Studies
The therapeutic potential of this compound has been evaluated in various disease models. The following tables summarize key quantitative findings from these studies.
Antiviral Activity
Table 1: this compound Activity Against Hepatitis C Virus (HCV) in a 14-Day Clinical Trial [2][3][4]
| Treatment Group | Mean HCV RNA Decline (log) | Mean ALT Normalization | Mean Platelet Count Change (x10⁹/L) |
| This compound Monotherapy (doses >75mg) | No significant virological response | Observed | - |
| This compound (600mg BID) + PEG-IFN | 2.85 | Significant decline by day 14 | Baseline: 203, Day 14: 105 |
| PEG-IFN Alone | 0.56 | Unchanged | Baseline: 177, Day 14: 139 |
Table 2: In Vitro Anti-HCV Activity of this compound [5]
| Assay | This compound Concentration | Result |
| HCV RNA reduction in replicon cells (48h) | 0.66 µM | 50% inhibitory concentration (IC50) |
| HCV RNA reduction in replicon cells (9 days) | 1 µM | >3-log10 viral RNA reduction |
Table 3: In Vitro Anti-HIV-1 Activity of this compound [5][6][7][8]
| Cell Type | Virus Strain | IC50 (µg/mL) |
| Primary T4 lymphocytes & monocytes | Clinical Isolates | 0.011 - 0.057 |
| MT4 cells | HIV-1 IIIB | ~0.17 (for 2-LTR circle formation) |
Neuroprotection
Table 4: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury (TBI) [9]
| Treatment Group (15 min post-injury) | α-Spectrin Degradation | Motor Function (48h & 7 days) | Neurodegeneration (7 days) |
| Vehicle | Increased | Impaired | Significant |
| This compound (10 mg/kg) | Significantly attenuated (p < 0.005) | Significantly improved (p < 0.005) | Significantly reduced (p < 0.0001) |
| Cyclosporin A (20 mg/kg) | Significantly attenuated (p < 0.005) | Significantly improved (p < 0.005) | Significantly reduced (p < 0.0001) |
Table 5: Dose-Response of this compound on Cortical Tissue Sparing in a Rat Model of TBI [2][10]
| This compound Dose (mg/kg) | Percentage of Cortex Damaged (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | ~35% | - |
| 5 | ~25% | p < 0.05 |
| 10 | ~20% | p < 0.001 |
| 20 | ~23% | p < 0.01 |
| 40 | ~27% | p < 0.05 |
Table 6: Dose-Response of this compound on Functional Recovery after Spinal Cord Injury (SCI) in Rats [3][4][9]
| This compound Dose (mg/kg) | Open Field Locomotor Performance (BBB Score) | Bladder Control | White Matter Tissue Sparing |
| 10 | Significantly improved | No significant improvement | No significant improvement |
| 20 | No significant improvement | Significantly improved | Significantly improved |
| 40 | No significant improvement | Significantly improved | Significantly improved |
Muscular Dystrophy
Table 7: Effects of this compound in Preclinical Models of Collagen VI-Related Myopathies
| Model | Outcome | Result |
| Zebrafish model of Ullrich Congenital Muscular Dystrophy (UCMD) | Prevention of structural and functional abnormalities | This compound was significantly more effective than Cyclosporin A |
| Muscle-derived cells from UCMD and Bethlem Myopathy (BM) patients | Mitochondrial depolarization in response to oligomycin | Significantly reduced by this compound |
| Col6a1-/- myopathic mouse model | Apoptosis and muscle strength | Apoptosis was prevented and muscle strength was increased |
Experimental Protocols
Mitochondrial Permeability Transition (mPTP) Assay
This protocol is a generalized method for assessing mPTP opening in isolated mitochondria, a key assay for evaluating the mechanism of this compound.
Objective: To measure the calcium retention capacity of isolated mitochondria as an indicator of mPTP opening.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., containing KCl, MOPS, succinate, rotenone, and a calcium-sensitive fluorescent dye like Calcium Green 5N)
-
Calcium chloride (CaCl₂) solution of known concentration
-
This compound or other test compounds
-
Fluorometric plate reader
Procedure:
-
Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Resuspend the mitochondrial pellet in the assay buffer to a final concentration of approximately 0.5 mg/mL.
-
Add the mitochondrial suspension to the wells of a microplate.
-
Add this compound or vehicle control to the respective wells and incubate for a short period.
-
Place the microplate in a fluorometric plate reader and begin recording fluorescence over time.
-
After establishing a baseline fluorescence, inject a known amount of CaCl₂ into each well at regular intervals.
-
Continue recording fluorescence. Mitochondrial uptake of Ca²⁺ will quench the dye's fluorescence.
-
Prolonged mPTP opening will result in the release of accumulated Ca²⁺, causing a sharp increase in fluorescence.
-
The total amount of Ca²⁺ added before the sharp fluorescence increase is the calcium retention capacity.
Apoptosis Assay (Annexin V Staining)
This protocol describes a common method to quantify apoptosis, a process inhibited by this compound in various disease models.
Objective: To differentiate between live, apoptotic, and necrotic cells using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
Materials:
-
Cell culture treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cell cultures as required for the experiment. Treat cells with this compound or vehicle control.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound can be understood through its modulation of key signaling pathways initiated by cellular insults.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the mitochondrial permeability transition pore. Its lack of immunosuppressive activity makes it a safer alternative to cyclosporin A for a range of non-immune-mediated diseases. The quantitative data from preclinical and clinical studies demonstrate its efficacy in mitigating cellular damage and improving functional outcomes in models of central nervous system injury, muscular dystrophy, and viral infections. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in these and other pathological conditions characterized by mitochondrial dysfunction.
References
- 1. Cyclosporine A in Ullrich congenital muscular dystrophy: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of human immunodeficiency virus type 1 replication by SDZ NIM 811, a nonimmunosuppressive cyclosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-injury administration of the mitochondrial permeability transition pore inhibitor, this compound, is neuroprotective and improves cognition after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NIM811: A Technical Guide to a Non-immunosuppressive Cyclophilin D Inhibitor for Mitochondrial Permeability Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIM811, or N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive derivative of cyclosporin A that has emerged as a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP). By binding to mitochondrial cyclophilin D (CypD), a key regulator of the mPTP, this compound prevents the opening of this channel, thereby mitigating mitochondrial dysfunction and subsequent cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, therapeutic potential in various diseases, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction: The Mitochondrial Permeability Transition Pore and the Role of this compound
The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress. Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death through necrosis or apoptosis.
Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a crucial regulator of the mPTP. The binding of CypD to components of the mPTP complex is thought to sensitize the pore to opening.
This compound is a chemically modified cyclosporin A analog. Unlike its parent compound, this compound does not form a functional complex with calcineurin, thereby lacking immunosuppressive activity. However, it retains a high affinity for cyclophilins, particularly CypD. By binding to CypD, this compound prevents its interaction with the mPTP complex, thus inhibiting pore opening and protecting mitochondria from permeability transition-induced damage.
Chemical Structure:
-
Systematic Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-((S)-sec-butyl)-30-ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone
-
Molecular Formula: C62H111N11O12
-
Molecular Weight: 1202.64 g/mol
Mechanism of Action of this compound
This compound exerts its cytoprotective effects by directly targeting the mitochondrial permeability transition pore. The key steps in its mechanism of action are outlined below.
Caption: Mechanism of this compound action on the mPTP.
Therapeutic Applications and Efficacy
This compound has demonstrated significant therapeutic potential in a range of preclinical models of diseases where mitochondrial dysfunction and mPTP opening are key pathological events.
Ischemia-Reperfusion Injury
This compound has been shown to be protective in models of ischemia-reperfusion injury (IRI) in various organs, including the liver, kidney, and brain. By preventing mPTP opening during reperfusion, this compound reduces cell death and inflammation.
Table 1: Efficacy of this compound in Ischemia-Reperfusion Injury Models
| Model System | Organ | Dosage/Concentration | Key Findings |
| Mouse Model of Hepatic IRI | Liver | 10 mg/kg, intraperitoneal | Significantly lower ALT levels and reduced histological injury scores.[1][2] |
| Rat Liver Transplantation | Liver | 5 µM in storage solution | Blocked increases in ALT, serum bilirubin, and necrosis by >70%; increased graft survival.[3] |
| Mouse Model of Hindlimb IRI | Skeletal Muscle | 10 mg/kg, before reperfusion | Increased gait speed and improved Tarlov scores; reduced levels of pro-inflammatory cytokines.[4][5] |
| In vitro (hypoxic human myoblasts) | Skeletal Muscle | 5-20 µM | Significantly increased cell survival and decreased LDH release in a dose-dependent manner.[4][5] |
Muscular Dystrophies
In congenital muscular dystrophies related to collagen VI deficiency, such as Ullrich Congenital Muscular Dystrophy (UCMD) and Bethlem Myopathy (BM), mPTP opening is a causative event in disease pathogenesis. This compound has shown promise in preclinical models of these diseases.
Table 2: Efficacy of this compound in Muscular Dystrophy Models
| Model System | Disease Model | Dosage/Concentration | Key Findings |
| Col6a1-/- Mouse Model | UCMD/BM | 10 and 25 mg/kg/day | Prevented apoptosis and increased muscle strength.[6] |
| Zebrafish Model | ColVI Myopathy | 10, 25, and 50 µM | Largely prevented structural and functional abnormalities; more effective than cyclosporin A.[6][7] |
| Primary muscle-derived cells from UCMD/BM patients | UCMD/BM | Not specified | Reduced mitochondrial alterations and depolarizing response to rotenone and oligomycin.[6][7] |
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against the Hepatitis C virus (HCV). Its mechanism of action is believed to involve the inhibition of host cyclophilins that are required for viral replication.
Table 3: Antiviral Efficacy of this compound
| Virus | Cell System | IC50 | Key Findings |
| Hepatitis C Virus (HCV) | Replicon cells | 0.66 µM (at 48h) | Concentration-dependent reduction of HCV RNA; synergistic effect with alpha interferon. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Mitochondrial Swelling Assay (Spectrophotometric Method)
This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial swelling, which is a consequence of mPTP opening.
Materials:
-
Isolated mitochondria
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4
-
Substrates: 5 mM glutamate, 5 mM malate
-
Inducer: 200 µM CaCl2
-
Inhibitor: this compound (various concentrations)
-
Spectrophotometer capable of kinetic measurements at 540 nm
Procedure:
-
Prepare isolated mitochondria from the tissue of interest using differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Set the spectrophotometer to read absorbance at 540 nm in kinetic mode at room temperature.
-
In a cuvette, add the swelling buffer, substrates, and the desired concentration of this compound or vehicle control.
-
Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL and mix gently.
-
Allow the suspension to equilibrate for 2-3 minutes and record a stable baseline absorbance.
-
Induce mPTP opening by adding CaCl2 to the cuvette and immediately start recording the absorbance at 540 nm every 30-60 seconds for 10-20 minutes.
-
A decrease in absorbance indicates mitochondrial swelling.
-
Analyze the data by calculating the rate of swelling (change in A540/min) or the extent of swelling (total change in A540).
Caption: Workflow for the mitochondrial swelling assay.
Cyclophilin D Binding/Activity Assay (Chymotrypsin-coupled Assay)
This assay indirectly measures the peptidyl-prolyl isomerase (PPIase) activity of CypD, which is inhibited by this compound binding. The assay relies on the cis-to-trans isomerization of a peptide substrate, which makes it susceptible to cleavage by chymotrypsin, releasing a fluorescent product.
Materials:
-
Recombinant human Cyclophilin D
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
This compound (various concentrations)
-
Microplate reader capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate in trifluoroethanol containing LiCl.
-
In a 96-well plate, add the assay buffer and the desired concentrations of this compound or vehicle control.
-
Add recombinant CypD to each well.
-
Add α-chymotrypsin to each well.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 390 nm every 15-30 seconds for 10-15 minutes at 10°C.
-
The rate of the reaction is proportional to the PPIase activity of CypD.
-
Calculate the IC50 of this compound by plotting the initial reaction rates against the logarithm of the inhibitor concentration.
In Vivo Administration in a Mouse Model of Hepatic Ischemia-Reperfusion Injury
This protocol describes a typical in vivo experiment to assess the protective effects of this compound in a model of liver IRI.
Animal Model:
-
Male C57BL/6 mice (8-12 weeks old)
Materials:
-
This compound
-
Vehicle (e.g., saline, or a cremophor-based formulation)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture
Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to ischemia.
-
Perform a midline laparotomy to expose the liver.
-
Induce partial warm ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median liver lobes for 60 minutes.
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Suture the abdominal wall in two layers.
-
Allow the animals to recover.
-
At a predetermined time point (e.g., 6 or 24 hours) after reperfusion, euthanize the mice.
-
Collect blood for serum analysis (e.g., ALT, AST) and liver tissue for histology (H&E staining) and other molecular analyses.
Caption: Workflow for in vivo hepatic IRI model.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for a variety of conditions linked to mitochondrial dysfunction. Its potent and specific inhibition of the mitochondrial permeability transition pore, coupled with its lack of immunosuppressive activity, makes it an attractive molecule for further investigation. This technical guide provides a comprehensive overview of this compound, offering researchers and drug development professionals the foundational knowledge and experimental methodologies to explore its full potential.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of cyclosporine and its analog NIM-811 in a murine model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
A Technical Guide to NIM811: A Non-Immunosuppressive Cyclophilin Inhibitor for Mitochondrial Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIM811, also known as N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive analog of Cyclosporin A (CsA).[1][2] While CsA is a potent immunosuppressant widely used in organ transplantation, its clinical utility is often limited by significant side effects, including nephrotoxicity. This compound was developed to retain the cytoprotective properties of CsA without its immunosuppressive activity.[1][3] This is achieved through a structural modification that prevents the this compound-cyclophilin complex from binding to and inhibiting calcineurin, the key mediator of CsA's immunosuppressive effects.[4][5] The primary mechanism of this compound's therapeutic potential lies in its ability to inhibit the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][6][7] This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key studies, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
The defining characteristic of this compound is its potent inhibition of the mitochondrial permeability transition pore (mPTP).[1][6][7] The mPTP is a non-specific channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of intracellular calcium and oxidative stress.[7] Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[8][9][10]
This compound exerts its inhibitory effect on the mPTP by binding to cyclophilin D (CypD), a key regulatory component of the pore complex.[11][12] By binding to CypD, this compound prevents its interaction with other components of the mPTP, thereby stabilizing the inner mitochondrial membrane and preventing pore opening.[1][8][9][10] This mechanism is central to the observed neuroprotective, cardioprotective, and myoprotective effects of this compound in various preclinical models of disease.
Unlike its parent compound, Cyclosporin A, this compound does not suppress the immune system. A subtle structural difference, the substitution of an N-methyl-4-isoleucine at position 4, prevents the this compound-cyclophilin A complex from binding to calcineurin.[4][5] This lack of calcineurin inhibition preserves T-cell function and avoids the immunosuppressive side effects associated with CsA.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Concentration | Effect | Reference |
| IC50 for HCV RNA reduction | Hepatitis C virus (HCV) replicon cells | 0.66 µM | 50% inhibition of HCV RNA replication after 48 hours. | [4][13] |
| HCV RNA reduction | HCV replicon cells | 1 µM | >3-log10 reduction in HCV RNA after 9 days. | [4][13] |
| Inhibition of HIV-1 p24gag-cyclophilin A complex formation | Cell-free assay | ~0.7 µM | 50% inhibitory concentration. | [14] |
| Inhibition of 2-LTR circle formation (HIV-1) | HIV-1 IIIB-infected MT4 cells | 0.17 µg/ml | Half-maximal inhibition. | [3] |
| Cell Viability (MTS assay) | Ischemic human myoblasts | 5 µM | Significantly increased cell survival. | [12][15] |
| Cytotoxicity (LDH assay) | Ischemic human myoblasts | 5 µM | Significantly decreased cytotoxicity compared to higher doses. | [12] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | Dosage | Route | Key Findings | Reference |
| Small-for-size liver grafts | Rat | 5 µM (in storage solution) | - | Blocked >70% increase in ALT, serum bilirubin, and necrosis. Increased cell proliferation from 3% to 30%. | [16] |
| Spinal cord contusion | Rat | Not specified | Pretreatment | Significantly improved mitochondrial respiratory control ratios and ATP-producing capacity. Decreased free radical production. | [17] |
| Traumatic brain injury | Rat | 10 mg/kg | Post-injury administration | Improved cognition, improved mitochondrial function, and reduced oxidative damage. | [6] |
| Collagen VI congenital muscular dystrophy | Zebrafish | Not specified | Administration at 21 hpf | Largely prevented structural and functional abnormalities. | [8][9][10][18] |
| Collagen VI congenital muscular dystrophy | Mouse (Col6a1-/-) | Not specified | In vivo treatment for 5 days | Apoptosis was prevented and muscle strength was increased. | [8][18] |
| Severe sepsis (cecal ligation and puncture) | Mouse | Not specified | Not specified | Improved 48-hour survival to 100% vs 32% in controls. Prevented myocardial apoptosis and caspase activation. | [19] |
| Acute pancreatitis | Mouse | 5 or 10 mg/kg | Per os | Reduced edema, necrosis, leukocyte infiltration, and serum amylase levels. | [20] |
Table 3: Clinical Trial Data for this compound
| Study Phase | Indication | Patient Population | Dosage | Key Findings | Reference |
| Phase 2a | Hepatitis C Virus (HCV) | Genotype 1 relapsers | 600 mg bid for 14 days (in combination with PEG-IFN-α) | Mean HCV RNA decline of 2.85 log vs 0.56 log with PEG-IFN-α alone. Well tolerated. | [21][22] |
| Phase 2a | Hepatitis C Virus (HCV) | Genotype 1 | 10 up to 600 mg (monotherapy) | Normalization of liver transaminases at doses >75 mg, but no significant virological response. | [22] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Mitochondrial Swelling Assay
This assay is used to assess the opening of the mitochondrial permeability transition pore.[1]
-
Mitochondrial Isolation: Mitochondria are isolated from tissue (e.g., rat liver or brain) by differential centrifugation in a buffered sucrose solution.
-
Assay Buffer: Isolated mitochondria are suspended in a buffer containing KCl, MOPS-Tris, and a respiratory substrate (e.g., succinate).
-
Induction of Swelling: Mitochondrial swelling is induced by the addition of a Ca2+ salt (e.g., CaCl2).
-
Measurement: The change in light absorbance at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
This compound Treatment: To test the effect of this compound, the compound is pre-incubated with the mitochondrial suspension before the addition of Ca2+. The degree of inhibition of swelling is then quantified.
Mitochondrial Membrane Potential Assay
This assay measures the electrical potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health.[1]
-
Fluorescent Probe: A fluorescent dye, such as safranin or JC-1, is used. These dyes accumulate in mitochondria in a potential-dependent manner.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified period.
-
Induction of Depolarization: Mitochondrial depolarization can be induced by treating the cells with an uncoupler (e.g., FCCP) or a toxin that triggers mPTP opening.
-
Fluorescence Measurement: The fluorescence of the dye is measured using a fluorometer or a fluorescence microscope. A decrease in fluorescence (for safranin) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
-
Analysis: The ability of this compound to prevent or reverse the loss of membrane potential is quantified.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against the Hepatitis C virus.[4]
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon is used. These cells continuously replicate HCV RNA.
-
Compound Treatment: The replicon cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).
-
RNA Extraction: Total cellular RNA is extracted from the cells.
-
Quantitative RT-PCR (qRT-PCR): The amount of HCV RNA is quantified using real-time reverse transcription PCR with primers and probes specific for the HCV genome.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits HCV RNA replication by 50%, is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and processes related to this compound.
Caption: Mechanism of this compound in preventing mPTP-mediated cell death.
Caption: General experimental workflow for evaluating this compound's protective effects.
References
- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a nonimmunosuppressive cyclosporine analogue, suppresses collagen production and enhances collagenase activity in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mitochondrial permeability transition pore in traumatic central nervous system injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound, a cyclophilin inhibitor without immunosuppressive activity, is beneficial in collagen VI congenital muscular dystrophy models [iris.unibs.it]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pretreatment with the cyclosporin derivative, this compound, improves the function of synaptic mitochondria following spinal cord contusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety, pharmacokinetics, and antiviral activity of the cyclophilin inhibitor this compound alone or in combination with pegylated interferon in HCV-infected patients receiving 14 days of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NIM811: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIM811, also known as N-methyl-4-isoleucine cyclosporin, is a non-immunosuppressive cyclosporine analog with significant potential in various therapeutic areas.[1] Unlike its parent compound, cyclosporin A, this compound does not exert its effects through the calcineurin pathway, thus avoiding the associated immunosuppressive side effects.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial permeability transition pore (mPTP) through binding to cyclophilin D (CypD).[3][4] This activity has positioned this compound as a compelling candidate for the treatment of diseases where mitochondrial dysfunction is a key pathological feature, including viral infections like Hepatitis C (HCV), and conditions characterized by apoptosis and necrosis.[4][5][6] This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its investigation.
Chemical Structure and Properties
This compound is a cyclic peptide derivative of cyclosporine A. The key structural modification is the substitution at position 4, which prevents the binding of the this compound-cyclophilin complex to calcineurin, thereby eliminating its immunosuppressive activity.[2]
Chemical Data
| Property | Value | Reference |
| Chemical Formula | C₆₂H₁₁₁N₁₁O₁₂ | [1][7] |
| Molar Mass | 1202.61 g/mol | [7] |
| CAS Number | 143205-42-9 | [7] |
| Appearance | White to off-white powder | - |
| Storage | Sealed storage, away from moisture. Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month) | [7][8] |
Solubility
This compound exhibits solubility in various organic solvents and solvent mixtures.
| Solvent/Mixture | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (83.15 mM) | Requires sonication | [7] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (4.16 mM) | Clear solution | [7] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 5 mg/mL (4.16 mM) | Suspended solution, requires sonication | [7] |
| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | 2.5 mg/mL (2.08 mM) | Suspended solution, requires sonication | [7] |
Mechanism of Action and Signaling Pathway
This compound's primary molecular target is cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). By binding to CypD, this compound inhibits the opening of the mPTP, a critical event in many forms of cell death, including apoptosis and necrosis.[3][4] This inhibition helps to maintain mitochondrial integrity and function under cellular stress.
Unlike immunosuppressive cyclosporins, the this compound-cyclophilin complex does not interact with calcineurin, thus avoiding the downstream effects on T-cell activation.
Experimental Protocols
In Vitro Hepatitis C Virus (HCV) Replication Assay
This protocol is designed to assess the anti-HCV activity of this compound using an HCV replicon cell line.[7]
Materials:
-
HCV replicon cell line (e.g., Huh-Luc/neo-ET)
-
Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay kit (e.g., MTS-based)
Procedure:
-
Cell Seeding: Seed 5,000 HCV replicon cells per well in a 96-well plate in complete culture medium without G418. Allow cells to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serially diluted this compound. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, measure the luciferase activity in the cells according to the manufacturer's instructions for the luciferase assay reagent.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS-based assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of luciferase inhibition against the log of the this compound concentration.
Mitochondrial Permeability Transition (mPTP) Assay in Isolated Mitochondria
This protocol describes the measurement of mPTP opening in isolated mitochondria by assessing calcium-induced mitochondrial swelling.[6]
Materials:
-
Freshly isolated mitochondria from tissue or cultured cells
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., containing KCl, MOPS, succinate, and rotenone)
-
Calcium chloride (CaCl₂) solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the desired source using differential centrifugation. Keep mitochondria on ice.
-
Assay Setup: In a cuvette, add the assay buffer and a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL).
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Induction of mPTP: Add a defined concentration of CaCl₂ to induce mPTP opening.
-
Measurement: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the opened mPTP.
-
Inhibition with this compound: To test the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of this compound for a short period before adding CaCl₂.
-
Data Analysis: Compare the rate and extent of the absorbance decrease in the presence and absence of this compound to determine its inhibitory activity on mPTP opening.
Conclusion
This compound represents a promising therapeutic agent with a well-defined, non-immunosuppressive mechanism of action centered on the inhibition of the mitochondrial permeability transition pore. Its unique properties make it a valuable tool for researchers investigating mitochondrial dysfunction in various disease models and a potential candidate for clinical development in indications such as viral hepatitis and other conditions linked to cellular stress and death. The experimental protocols provided herein offer a starting point for the in-depth investigation of this compound's biological activities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound PMID: 12065751 | MCE [medchemexpress.cn]
- 6. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
NIM811 and its Role in Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of NIM811, a non-immunosuppressive cyclosporin derivative, in the context of mitochondrial dysfunction. We will delve into its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for assessing its effects.
Introduction to this compound and Mitochondrial Dysfunction
Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and metabolic diseases.[1] A critical event in many forms of mitochondrial dysfunction is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[1] Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2][3]
This compound (N-methyl-4-isoleucine cyclosporin) is a derivative of cyclosporin A (CsA) that has garnered significant interest as a therapeutic agent due to its potent inhibition of the mPTP without the immunosuppressive effects of its parent compound.[3][4] Unlike CsA, which binds to both cyclophilin A in the cytosol (leading to immunosuppression via calcineurin inhibition) and cyclophilin D in the mitochondria, this compound shows a preferential and potent interaction with the mitochondrial cyclophilin D.[3][5] This specificity makes this compound a valuable tool for investigating the role of the mPTP in disease and a promising candidate for therapeutic development.
Core Target Protein: Cyclophilin D
The primary and most well-characterized target of this compound in the context of mitochondrial dysfunction is Cyclophilin D (CypD) .[1][3][6] CypD, encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[6]
Under normal physiological conditions, the role of CypD is not fully elucidated, but it is known to be involved in protein folding and maturation within the mitochondria.[6] However, under conditions of cellular stress, such as high levels of matrix calcium, inorganic phosphate, and oxidative stress, CypD is believed to undergo a conformational change that promotes its interaction with other components of the mPTP, sensitizing the pore to opening.[1][2]
Several key points highlight the importance of CypD as the target of this compound:
-
Genetic evidence: Mice lacking the gene for CypD exhibit a desensitization of the mPTP to calcium-induced opening, a phenotype that is mimicked by treatment with CsA or this compound.[1]
-
Binding studies: this compound binds to CypD, and this interaction is crucial for its inhibitory effect on the mPTP.[5]
-
Functional studies: Overexpression of CypD sensitizes cells to mPTP-mediated cell death, while its inhibition by this compound is protective.[7]
Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
This compound exerts its protective effects on mitochondria primarily by inhibiting the opening of the mPTP. The precise molecular composition of the mPTP is still a subject of debate, but it is generally accepted to be a multi-protein complex. While historical models implicated the adenine nucleotide translocator (ANT) and the voltage-dependent anion channel (VDAC) as core components, more recent evidence suggests that the F1Fo ATP synthase can also form the pore.
This compound's mechanism of action can be summarized as follows:
-
Binding to Cyclophilin D: this compound readily crosses the cell and mitochondrial membranes to reach the mitochondrial matrix, where it binds to CypD.[5]
-
Inhibition of CypD-mPTP Interaction: This binding prevents the stress-induced interaction of CypD with the core components of the mPTP.[8]
-
Desensitization of the mPTP: By preventing the CypD-mediated sensitization, this compound increases the calcium threshold required to trigger the opening of the pore.[1]
-
Preservation of Mitochondrial Function: By keeping the mPTP in a closed state, this compound preserves the mitochondrial membrane potential, maintains ATP synthesis, and prevents the release of pro-apoptotic factors.[9][10]
The following diagram illustrates the proposed signaling pathway for this compound's action on the mPTP.
Figure 1. Signaling pathway of this compound in preventing mPTP-mediated mitochondrial dysfunction.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the efficacy of this compound in inhibiting mPTP opening and protecting mitochondrial function.
Table 1: Potency of this compound in Inhibiting Mitochondrial Permeability Transition
| Parameter | Model System | Inducer of mPTP | This compound Concentration/Dose | Potency/Effect | Reference |
| IC50 | Isolated rat liver mitochondria | Ca²⁺ + Pi | ~20 nM | Inhibition of mitochondrial swelling | [4] |
| Potency | Isolated rat brain mitochondria | Ca²⁺ | Not specified | Equipotent to CsA | [4] |
| Potency | Isolated rat brain mitochondria | Ca²⁺ | Not specified | More potent than CsA | [11] |
| Effective Dose | In vivo (mice, TBI model) | Traumatic Brain Injury | 10 mg/kg i.p. | Attenuated reduction in Respiratory Control Ratio | [12] |
| Effective Dose | In vivo (mice, sepsis model) | Cecal Ligation and Puncture | 2 mg/kg | Improved 48-hour survival | [13] |
Table 2: Effects of this compound on Mitochondrial and Cellular Parameters
| Parameter Measured | Model System | Treatment | Result | Reference |
| Mitochondrial Depolarization | Small-for-size rat liver grafts | 5 µM this compound | Strongly attenuated depolarization | [9] |
| Liver Necrosis | Massive hepatectomy in rats | This compound | 100% reduction in necrosis | [10][14] |
| Apoptosis (TUNEL) | Massive hepatectomy in rats | This compound | 42% decrease in TUNEL-positive cells | [10][14] |
| Serum ALT | Massive hepatectomy in rats | This compound | 70% decrease in peak ALT release | [10][14] |
| ATP Levels | Small-for-size liver grafts | This compound | Prevented decrease in ATP | [9] |
| Mitochondrial Respiration | Spinal cord injury in rats | This compound pretreatment | Significantly improved respiratory control ratios | [15][16] |
| Reactive Oxygen Species | Spinal cord injury in rats | This compound pretreatment | Significantly decreased free radical production | [15][16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on mitochondrial function.
Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening
Principle: A common method to measure mPTP opening is the calcein-cobalt quenching assay.[17][18] Cells are loaded with calcein-AM, which is converted to fluorescent calcein by intracellular esterases. Calcein fluoresces in all cellular compartments. CoCl₂ is added to quench the cytosolic calcein fluorescence. In healthy cells with an intact inner mitochondrial membrane, calcein is retained in the mitochondria and fluoresces. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the mitochondrial calcein fluorescence, leading to a decrease in the fluorescence signal.[17] Ionomycin, a calcium ionophore, is often used as a positive control to induce mPTP opening.[17][19]
Protocol (adapted for flow cytometry): [19]
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺).
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of calcein-AM in DMSO.
-
Prepare a working solution of 1 µM calcein-AM in buffer.
-
Use the provided CoCl₂ and ionomycin solutions.
-
-
Experimental Setup: Aliquot 1 mL of the cell suspension into four tubes:
-
Tube 1 (Unstained Control): No treatment.
-
Tube 2 (Total Calcein): Add calcein-AM working solution.
-
Tube 3 (Mitochondrial Calcein): Add calcein-AM working solution and CoCl₂.
-
Tube 4 (mPTP Opening): Add calcein-AM working solution, CoCl₂, and ionomycin.
-
Experimental Tubes: For testing this compound, pre-incubate cells with the desired concentration of this compound before adding the staining reagents and the mPTP inducer.
-
-
Staining:
-
To tubes 2, 3, and 4, add 5 µL of the calcein-AM working solution and mix.
-
To tubes 3 and 4, add 5 µL of CoCl₂ and mix.
-
To tube 4, add 5 µL of ionomycin and mix.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Centrifuge the cells at 1,000 x g for 5 minutes. Resuspend the cell pellet in 1 mL of fresh buffer to remove excess reagents.
-
Analysis: Analyze the cells by flow cytometry using a 488 nm excitation laser and detecting the emission at ~515-530 nm. The decrease in fluorescence in the experimental tubes compared to Tube 3 indicates mPTP opening.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[20][21][22][23] Tetramethylrhodamine methyl ester (TMRM) and tetramethylrhodamine ethyl ester (TMRE) are commonly used dyes.[24] In healthy, energized mitochondria, these dyes accumulate and exhibit a quenched fluorescence signal. Upon mitochondrial depolarization, the dyes are released into the cytoplasm, leading to an increase in fluorescence (dequenching).
Protocol (using TMRM and fluorescence microscopy): [24]
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a stock solution of TMRM in DMSO.
-
Dilute the TMRM stock solution in pre-warmed culture medium to a final concentration of 25-100 nM.
-
Replace the culture medium with the TMRM-containing medium and incubate for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm).
-
-
Treatment:
-
Add the experimental compound (e.g., an mPTP inducer) to the cells.
-
For testing this compound, pre-incubate the cells with this compound before adding the inducer.
-
As a positive control for depolarization, use a protonophore like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
-
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence over time. An increase in fluorescence intensity indicates mitochondrial depolarization.
-
Data Analysis: Quantify the fluorescence intensity of individual mitochondria or whole cells over time.
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, visualize a typical experimental workflow and the logical relationships in the study of this compound.
Figure 2. Experimental workflow for the calcein-cobalt mPTP assay.
Figure 3. Logical relationship of this compound's action from molecular target to therapeutic potential.
Conclusion
This compound is a potent and specific inhibitor of the mitochondrial permeability transition pore, acting through its primary target, Cyclophilin D. By preventing the opening of the mPTP, this compound effectively mitigates the key events of mitochondrial dysfunction, including the loss of membrane potential, ATP depletion, and oxidative stress, thereby protecting cells from death. Its non-immunosuppressive nature makes it a superior tool for research and a promising therapeutic candidate for a variety of diseases underpinned by mitochondrial pathology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 7. The cyclophilin D/Drp1 axis regulates mitochondrial fission contributing to oxidative stress-induced mitochondrial dysfunctions in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress modulates mitochondrial failure and cyclophilin D function in X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Prevents Mitochondrial Dysfunction, Attenuates Liver Injury and Stimulates Liver Regeneration after Massive Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of acute mitochondrial dysfunction after traumatic brain injury in mice by this compound, a non-immunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound prevents mitochondrial dysfunction, attenuates liver injury, and stimulates liver regeneration after massive hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Pretreatment with the cyclosporin derivative, this compound, improves the function of synaptic mitochondria following spinal cord contusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. sm.unife.it [sm.unife.it]
- 19. content.abcam.com [content.abcam.com]
- 20. Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NIM811 in Preventing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIM811, a non-immunosuppressive derivative of cyclosporin A, has emerged as a potent inhibitor of apoptosis. Its primary mechanism of action involves the targeted inhibition of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing the opening of the mPTP, this compound stabilizes mitochondrial function, blocking the release of pro-apoptotic factors and ultimately averting cell death. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with this compound's anti-apoptotic effects, serving as a comprehensive resource for researchers in the field.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of numerous diseases, including neurodegenerative disorders, ischemic injuries, and certain types of cancer. The intrinsic pathway of apoptosis is intricately linked to mitochondrial integrity. Various cellular stresses converge on the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), a multi-protein complex in the inner mitochondrial membrane. The sustained opening of the mPTP is a critical event, causing mitochondrial depolarization, swelling, and the release of pro-apoptotic proteins such as cytochrome c into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program.
This compound (N-methyl-4-isoleucine-cyclosporine) is a synthetic derivative of cyclosporin A that has been chemically modified to eliminate its immunosuppressive activity while retaining its potent cytoprotective properties.[1] This has positioned this compound as a promising therapeutic candidate for conditions where apoptosis is a key pathological driver.[2] This guide will explore the core mechanism of this compound in preventing apoptosis, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
The anti-apoptotic effect of this compound is primarily attributed to its high-affinity binding to cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[3] CypD is a crucial regulator of the mPTP. Under conditions of cellular stress, such as elevated intracellular calcium (Ca2+) and oxidative stress, CypD facilitates the opening of the mPTP.
This compound sequesters CypD, preventing its interaction with other components of the mPTP complex. This inhibition stabilizes the closed conformation of the pore, even in the presence of apoptotic stimuli. By preventing mPTP opening, this compound preserves mitochondrial homeostasis in several key ways:
-
Maintenance of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane. This compound, by keeping the pore closed, helps maintain the ΔΨm, which is essential for ATP synthesis.[2][4]
-
Prevention of Mitochondrial Swelling: The influx of solutes and water through an open mPTP causes the mitochondrial matrix to swell, leading to the rupture of the outer mitochondrial membrane. This compound's inhibition of the mPTP prevents this osmotic crisis.[5][6]
-
Inhibition of Cytochrome c Release: The rupture of the outer mitochondrial membrane allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, initiating the caspase cascade. By preventing mitochondrial swelling, this compound effectively blocks the release of cytochrome c.[7]
The signaling pathway illustrating the intervention of this compound in the intrinsic apoptotic cascade is depicted below.
Quantitative Data on Efficacy
The efficacy of this compound in preventing apoptosis and related mitochondrial dysfunction has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound in Cell-Based Assays
| Cell Type/Model | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Skeletal Myoblasts | Hypoxia (1% O₂) | 0-20 µM | Dose-dependent increase in cell survival (MTS assay) and decrease in cytotoxicity (LDH assay).[8][9] | [8][9] |
| Rat Hepatocytes | TNF-α | Not specified | Blocks cell killing and prevents mitochondrial inner membrane permeabilization and depolarization.[1] | [1] |
| Human Keratinocytes (HaCaT) | UVA Irradiation | 125 nM | Suppression of apoptotic cell death.[10] | [10] |
| Pancreatic Acinar Cells | Bile Acids or Ethanol + Fatty Acids | Not specified | Significantly preserved mitochondrial membrane potential and reduced necrosis levels.[4] | [4] |
| HCV Replicon Cells | - | 0.66 µM (IC₅₀) | 50% inhibition of HCV RNA replication after 48 hours.[11][12] | [11][12] |
Table 2: Efficacy of this compound in Animal Models and Isolated Mitochondria
| Model System | Injury/Stimulus | This compound Dosage/Concentration | Observed Effect | Reference |
| Rat Liver Grafts (small-for-size) | Transplantation | 5 µM (in storage solution) | Blocked >70% of the increase in ALT and serum bilirubin; increased hepatocyte proliferation.[2] | [2] |
| Murine Model of Ischemia-Reperfusion | Hindlimb Ischemia | 10 mg/kg BW | Improved gait speed and reduced levels of pro-inflammatory cytokines (MCP-1, IL-1α).[8][9] | [8][9] |
| Rat Brain-Derived Mitochondria | Calcium-induced swelling | Nanomolar range | Powerful inhibitor of mitochondrial swelling, with potency greater than Cyclosporin A.[5][6] | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-apoptotic effects of this compound.
Assessment of Mitochondrial Permeability Transition (Mitochondrial Swelling Assay)
This assay measures the Ca²⁺-induced swelling of isolated mitochondria, which is an indicator of mPTP opening. This compound's inhibitory effect is quantified by its ability to prevent this swelling.
-
Principle: The opening of the mPTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in light absorbance at 540 nm.
-
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Assay Buffer: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4).
-
Experimental Setup: Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5-1.0 mg/mL in a cuvette.
-
This compound Treatment: Add this compound (typically in the nanomolar to low micromolar range) or vehicle control to the mitochondrial suspension and incubate for a few minutes at room temperature.
-
Induction of Swelling: Initiate mPTP opening by adding a bolus of CaCl₂ (e.g., 100-200 µM).
-
Measurement: Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[3][13]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial health. This compound is expected to maintain a high red/green fluorescence ratio, indicating healthy, polarized mitochondria.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.[14][15][16]
-
Protocol:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with the apoptotic stimulus in the presence or absence of various concentrations of this compound for the desired duration.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess JC-1.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
Red Fluorescence: Excitation ~585 nm, Emission ~590 nm.
-
Green Fluorescence: Excitation ~514 nm, Emission ~529 nm.
-
-
Quantification: Calculate the ratio of red to green fluorescence intensity. A higher ratio indicates a higher ΔΨm.
-
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. This compound treatment should result in a higher percentage of viable cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the apoptotic inducer and this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Cytochrome c Release Assay (Western Blotting)
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway. This compound should prevent this release.
-
Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then detected by Western blotting.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation: a low-speed spin to pellet nuclei and intact cells, followed by a high-speed spin to pellet the mitochondria. The supernatant is the cytosolic fraction.[7][17]
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.[18][19][20]
-
To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).
-
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its protective effects.
Conclusion
This compound represents a targeted therapeutic strategy for diseases characterized by excessive apoptosis. Its specific mechanism of action—inhibiting CypD to prevent mPTP opening—offers a distinct advantage over its parent compound, cyclosporin A, by avoiding immunosuppressive side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other mPTP inhibitors. As our understanding of the intricate role of mitochondria in cell death pathways continues to grow, this compound stands out as a valuable tool for both basic research and potential clinical applications.
References
- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of Cyclosporin A Inhibition of the Permeability Transition in CNS Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-hepatitis C virus effects of cyclophilin inhibitors, cyclosporin A, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 20. pubcompare.ai [pubcompare.ai]
NIM811 and its Effect on Cyclophilin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIM811, a non-immunosuppressive derivative of cyclosporin A, has emerged as a potent and specific inhibitor of cyclophilins, with a particularly significant impact on mitochondrial function through its interaction with cyclophilin D (CypD). This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its direct effect on CypD and the subsequent inhibition of the mitochondrial permeability transition pore (mPTP). This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes the involved signaling pathways, offering a comprehensive resource for researchers in the fields of mitochondrial biology, cell death, and drug development.
Introduction: this compound - A Non-immunosuppressive Cyclophilin Inhibitor
This compound, chemically known as (Melle-4)-cyclosporin, is a synthetic analog of cyclosporin A (CsA). Unlike its parent compound, this compound is devoid of significant immunosuppressive activity because it does not form a functional complex with calcineurin.[1][2] Its primary mechanism of action lies in its ability to bind with high affinity to cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling.[1][3] Of particular interest is its interaction with cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death and mitochondrial dysfunction.[1][2]
Mechanism of Action: this compound and Cyclophilin D
Cyclophilin D is a mitochondrial matrix protein that, under conditions of cellular stress such as elevated intramitochondrial Ca2+ and oxidative stress, binds to components of the mPTP complex, sensitizing it to opening.[1][3] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[3]
This compound exerts its protective effects by directly binding to the active site of CypD, thereby inhibiting its PPIase activity.[4] This inhibition prevents CypD from inducing the conformational changes in the mPTP components necessary for pore opening.[2] Consequently, this compound is a potent inhibitor of the mPTP, protecting mitochondria and cells from various insults.[5]
Signaling Pathway of this compound-mediated mPTP Inhibition
The following diagram illustrates the central role of CypD in mPTP opening and how this compound intervenes in this process.
Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize key findings.
Table 1: Inhibitory Activity of this compound
| Parameter | Target | Value | Assay System | Reference |
| IC₅₀ | Hepatitis C Virus (HCV) RNA replication | 0.66 µM | HCV replicon cells | [6][7] |
| Kᵢ | Cyclophilin A (CypA) PPIase activity | 2.1 nM | Enzymatic assay | [8] |
Note: The anti-HCV activity of this compound is strongly correlated with its cyclophilin-binding affinity.[7][9]
Table 2: In Vitro Effects of this compound on Ischemic Myoblasts
| This compound Concentration | Cell Viability (MTS Assay) | Cytotoxicity (LDH Assay) | Reference |
| 0 µM (Control) | Baseline | Baseline | [2][10] |
| 5 µM | Significantly increased | Significantly decreased | [2][10] |
| 10 µM | Significantly increased | Significantly decreased | [2][10] |
| 20 µM | Significantly increased | Significantly decreased | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on mitochondrial function.
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening.
Experimental Workflow:
Caption: Workflow for the mitochondrial swelling assay.
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Reaction Buffer: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4).
-
Assay Setup: In a spectrophotometer cuvette, add the swelling buffer and respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone).
-
Mitochondrial Addition: Add a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL) to the cuvette.
-
Inhibitor Incubation: Add the desired concentration of this compound or vehicle (e.g., DMSO) and incubate for a short period (e.g., 2 minutes).
-
Induction of Swelling: Induce mPTP opening by adding a Ca²⁺ salt (e.g., 200 µM CaCl₂).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Plot the change in absorbance over time. The rate and extent of the absorbance decrease are inversely proportional to the inhibitory effect of this compound.
Calcium Retention Capacity (CRC) Assay
This fluorometric assay measures the ability of mitochondria to sequester Ca²⁺ before the mPTP opens.
Experimental Workflow:
Caption: Workflow for the Calcium Retention Capacity (CRC) assay.
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria as described in the mitochondrial swelling assay protocol.
-
Assay Buffer: Prepare an assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 40 µM EGTA, pH 7.2) containing a fluorescent Ca²⁺ indicator, such as Calcium Green-5N (e.g., 1 µM).
-
Assay Setup: In a fluorometer, add the assay buffer and respiratory substrates.
-
Mitochondrial Addition: Add a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL).
-
Inhibitor Incubation: Add this compound or vehicle and incubate.
-
Calcium Titration: Add sequential pulses of a known concentration of CaCl₂ (e.g., 10 µM) at regular intervals (e.g., every 60 seconds).
-
Data Acquisition: Monitor the fluorescence of the Ca²⁺ indicator. An initial sharp increase in fluorescence after each Ca²⁺ pulse will be followed by a decrease as mitochondria take up the Ca²⁺. A sudden, sustained increase in fluorescence indicates mPTP opening and the release of sequestered Ca²⁺.
-
Data Analysis: The total amount of Ca²⁺ added before the large, sustained fluorescence increase is the calcium retention capacity. A higher CRC indicates a greater inhibitory effect of this compound on mPTP opening.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the enzymatic activity of cyclophilin D and its inhibition by this compound. A common method is the chymotrypsin-coupled assay.
Experimental Workflow:
Caption: Workflow for the chymotrypsin-coupled PPIase assay.
Detailed Protocol:
-
Reagents:
-
Recombinant human cyclophilin D.
-
α-Chymotrypsin.
-
Peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer, prepare a reaction mixture containing the assay buffer, chymotrypsin, and CypD.
-
Add this compound or vehicle and pre-incubate.
-
Initiate the reaction by adding the peptide substrate.
-
The PPIase activity of CypD converts the cis-isomer of the peptide to the trans-isomer, which is then cleaved by chymotrypsin, releasing p-nitroaniline.
-
-
Data Acquisition: Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline.
-
Data Analysis: The initial rate of the reaction is proportional to the PPIase activity. Calculate the IC₅₀ or Kᵢ of this compound by measuring the activity at various inhibitor concentrations.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its specific and potent inhibition of cyclophilin D and the mitochondrial permeability transition pore, without the confounding effects of immunosuppression. The data and protocols presented in this guide provide a solid foundation for researchers to investigate the intricate roles of CypD in cellular physiology and pathology and to explore the therapeutic potential of this compound in a variety of disease models characterized by mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on NIM811 for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NIM811 (N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive derivative of Cyclosporin A (CsA) that has emerged as a promising neuroprotective agent. Its primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death in various neurological insults. By preventing mPTP opening, this compound preserves mitochondrial integrity and function, thereby attenuating downstream cell death cascades. This technical guide synthesizes the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.
Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
Following a neurological insult such as traumatic brain injury (TBI) or cerebral ischemia, a cascade of secondary injury events is initiated. A pivotal event in this cascade is mitochondrial dysfunction, characterized by excessive intracellular calcium (Ca²⁺) accumulation and the production of reactive oxygen species (ROS). These stimuli trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.
The formation of the mPTP is critically dependent on the mitochondrial matrix protein Cyclophilin D (CypD). In response to Ca²⁺ overload and oxidative stress, CypD facilitates a conformational change in pore components, leading to its opening. This event collapses the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately culminating in necrotic or apoptotic cell death.
This compound exerts its neuroprotective effects by directly binding to and inhibiting CypD. This action prevents the CypD-dependent opening of the mPTP, even in the presence of high Ca²⁺ and ROS levels. Unlike its parent compound, CsA, this compound does not inhibit calcineurin, thus avoiding the immunosuppressive effects associated with CsA. This specificity makes this compound a targeted therapeutic agent for mitochondrial-mediated cell death.
Quantitative Data Presentation
Table 1: In Vivo Neuroprotection Studies
| Animal Model | Injury Type | This compound Dose (Route) | Key Quantitative Outcomes | Reference(s) |
| Rat | Controlled Cortical Impact (TBI) | 10 mg/kg (i.p.) | Most effective dose ; Significantly increased cortical tissue sparing compared to vehicle and other doses (2.5, 5, 20 mg/kg). | |
| Mouse | Controlled Cortical Impact (TBI) | 10 mg/kg (i.p.) | Attenuated motor function impairment at 48h and 7 days; Reduced neurodegeneration at 7 days post-injury. | |
| Mouse | Transient Focal Cerebral Ischemia | 10 mg/kg (i.p.) | Provided almost 40% protection (infarct volume reduction). | |
| Rat | Spinal Cord Contusion | 10 mg/kg (i.p.) | Significantly improved open field locomotor performance. | |
| Rat | Spinal Cord Contusion | 20 & 40 mg/kg (i.p.) | Improved reflexive bladder control; Decreased lesion extent; Increased white matter sparing. | |
| Mouse | Transient Forebrain Ischemia | 100 mg/kg (i.p.) | Significantly ameliorated delayed neuronal injury and apoptosis in the hippocampal CA1 sectors. |
Table 2: Mitochondrial Function & In Vitro Studies
| Assay / Model | Inducing Agent / Insult | This compound Concentration / Dose | Key Quantitative Outcomes | Reference(s) |
| Isolated Rat Brain Mitochondria | Calcium | Nanomolar concentrations | Potent inhibitor of Ca²⁺-induced mitochondrial swelling; equipotent or stronger than CsA. | |
| Isolated Mouse Mitochondria (post-TBI) | TBI | 10 mg/kg (i.p.) | Significantly attenuated the reduction in Respiratory Control Ratio (RCR); Reduced lipid peroxidation and protein nitrative damage. | |
| Isolated Rat Mitochondria (post-Ischemia) | Ischemia/Reperfusion | 10 mg/kg (i.p.) | Increased calcium retention capacity by ~20%; Reduced cytochrome c release by 34-38%. | |
| Cultured Rat Hepatocytes | TNF-α | Not specified | Blocked cell killing and prevented mitochondrial inner membrane permeabilization. | |
| Primary Human Myoblasts | Hypoxia (6h) | 0-20 µM | Increased cell survival and decreased cytotoxicity (LDH release) in a dose-dependent manner. |
Key Experimental Protocols
Controlled Cortical Impact (CCI) Model for TBI
The CCI model is widely used to create a reproducible, focal brain injury that mimics aspects of human TBI.
Methodology:
-
Anesthesia: Male rats or mice are anesthetized, typically with an inhalant like isoflurane or an injectable like sodium pentobarbital.
-
Stereotaxic Fixation: The animal is placed in a stereotaxic frame to ensure the head is held in a fixed position.
-
Craniotomy: Following a midline scalp incision, a craniotomy (typically 4-5 mm in diameter) is performed over the parietal cortex, keeping the dura mater intact.
-
Impact: A pneumatically or electromagnetically driven impactor tip (e.g., 3 mm diameter) is positioned perpendicular to the exposed cortical surface. The injury is induced by rapidly accelerating the impactor to a pre-set velocity and depth (e.g., 1.0 mm cortical deformation).
-
Drug Administration: this compound or a vehicle solution is administered, typically via intraperitoneal (i.p.) injection, at a specified time point post-injury (e.g., 15 minutes).
-
Closure and Recovery: The bone flap is either replaced or discarded, and the scalp is sutured. The animal is monitored during recovery.
-
Post-Injury Analysis: At defined endpoints (e.g., 6 hours for mitochondrial studies, 7-15 days for behavioral and histological analysis), outcomes are assessed. This includes behavioral tests (e.g., maze learning), mitochondrial function assays, and histological staining to quantify lesion volume.
Methodological & Application
NIM811 Protocol for In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIM811, a non-immunosuppressive derivative of cyclosporin A, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] Unlike its parent compound, this compound selectively binds to cyclophilin D (CypD), a key regulator of the mPTP, without affecting the calcineurin pathway responsible for immunosuppression.[1][2] This specificity makes this compound an invaluable tool for investigating the role of mitochondrial permeability transition in various cellular processes and disease models in vitro.
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its effects on apoptosis, ischemia-reperfusion injury, and viral replication.
Mechanism of Action
This compound exerts its biological effects by binding to cyclophilin D in the mitochondrial matrix. This interaction prevents CypD from associating with the adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC), core components of the mPTP.[2] The inhibition of mPTP opening prevents the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, thereby protecting cells from various insults.
Data Presentation
The following tables summarize key quantitative data from in vitro studies utilizing this compound.
Table 1: Potency of this compound in Inhibiting Mitochondrial Permeability Transition
| Parameter | Value | Cell/System | Reference |
| Potency vs. Cyclosporin A (CsA) | Equipotent | Isolated mitochondria | [1] |
| Potency vs. PKF220-384 | Half as potent | Isolated mitochondria | [1] |
| Inhibition of Ca2+-induced swelling | Nanomolar range | Brain-derived mitochondria | [3] |
Table 2: Efficacy of this compound in In Vitro Disease Models
| Application | Effective Concentration | Cell Type | Key Findings | Reference |
| Inhibition of HCV RNA Replication | 0.66 µM (IC50) | HCV replicon cells | Concentration-dependent reduction of HCV RNA. | [4][5] |
| Protection against Hypoxia | 5-20 µM | Primary human skeletal myoblasts | Increased cell survival and decreased cytotoxicity. | [6][7] |
| Inhibition of Apoptosis | Not specified | Rat hepatocytes | Blocked cell killing and mitochondrial depolarization. | [1] |
| Induction of Apoptosis | Not specified | Human and murine melanoma cells | Induced morphological changes consistent with apoptosis. | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect against Oxidative Stress-Induced Apoptosis
This protocol details the induction of apoptosis using an oxidative stressor and the evaluation of this compound's cytoprotective effects.
1. Cell Culture:
-
Culture target cells (e.g., rat hepatocytes, neuronal cells) in appropriate complete medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates for viability assays or larger formats for protein and mitochondrial analysis.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Pre-incubate cells with this compound-containing medium for 1-2 hours before inducing apoptosis.
3. Induction of Apoptosis:
-
Induce apoptosis using a suitable agent such as tert-butyl hydroperoxide (t-BHP) or H2O2.
-
The optimal concentration and incubation time for the apoptosis-inducing agent should be determined empirically for each cell line (e.g., 50-100 µM t-BHP for 2-4 hours).
4. Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure lactate dehydrogenase (LDH) release using a commercially available kit.
-
5. Analysis of Mitochondrial Membrane Potential (ΔΨm):
-
Stain cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
6. Western Blot Analysis:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Use an appropriate secondary antibody and detect with a chemiluminescence substrate.
Protocol 2: In Vitro Ischemia-Reperfusion Model
This protocol simulates ischemia-reperfusion injury in a cell culture setting to evaluate the protective effects of this compound.
1. Cell Culture:
-
Culture cells of interest (e.g., primary human skeletal myoblasts, cardiomyocytes) to the desired confluency.
2. Ischemia Simulation (Oxygen-Glucose Deprivation - OGD):
-
Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
Place the cells in a hypoxic chamber or a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a duration determined by the cell type's sensitivity (e.g., 6 hours).[6]
3. This compound Treatment:
-
This compound can be administered either prior to ischemia, during ischemia, or at the onset of reperfusion. For a reperfusion injury model, add this compound at the beginning of the reperfusion phase.
-
Prepare this compound in a complete culture medium at the desired concentrations (e.g., 5, 10, 20 µM).[6]
4. Reperfusion Simulation:
-
Remove the cells from the hypoxic chamber and replace the OGD medium with a complete, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (37°C, 5% CO2) for a specified period (e.g., 2-24 hours).
5. Assessment of Cell Injury and Survival:
-
Perform cell viability assays (MTT, LDH) as described in Protocol 1.
-
Assess cell morphology using phase-contrast microscopy.
Protocol 3: Anti-Hepatitis C Virus (HCV) Activity Assay
This protocol is designed to evaluate the inhibitory effect of this compound on HCV replication in an in vitro replicon system.[4]
1. Cell Culture:
-
Culture Huh-7 cells harboring an HCV replicon (e.g., Huh-Luc/neo-ET) in a complete medium containing G418 to maintain the replicon.[4]
2. This compound Treatment:
-
Seed the replicon cells in 96-well plates.[4]
-
After cell attachment, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 hours or up to 9 days for multi-log reduction studies).[4][5]
3. Quantification of HCV RNA:
-
Quantitative Real-Time RT-PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Perform one-step qRT-PCR using primers and probes specific for the HCV genome.
-
Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
-
Reporter Gene Assay (if applicable):
-
If the replicon contains a reporter gene like luciferase, lyse the cells and measure the reporter activity using a luminometer.
-
4. Cytotoxicity Assay:
-
Concurrently assess the cytotoxicity of this compound on the host cells using an MTT or similar viability assay to ensure that the observed reduction in HCV RNA is not due to cell death.
Mandatory Visualizations
Caption: Mechanism of this compound action on the mitochondrial permeability transition pore.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine A and its non-immunosuppressive derivative this compound induce apoptosis of malignant melanoma cells in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIM811 in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, a key component of which is mitochondrial dysfunction. The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in this process, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2][3] NIM811 (N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive analog of cyclosporin A (CsA) that has emerged as a promising neuroprotective agent in preclinical TBI models.[1][4] Its primary mechanism of action is the inhibition of the mPTP by binding to cyclophilin D (CypD), a key regulator of the pore.[3][5][6] Unlike its parent compound, CsA, this compound does not inhibit calcineurin, thus avoiding the immunosuppressive side effects that could complicate its therapeutic use.[2][7][8]
These application notes provide a comprehensive overview of the use of this compound in experimental TBI models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
Following a traumatic insult to the brain, there is a massive influx of calcium (Ca2+) into neurons and glia.[2] This intracellular Ca2+ overload, coupled with increased production of reactive oxygen species (ROS), triggers the opening of the mPTP.[3] this compound exerts its neuroprotective effects by binding to CypD, preventing its interaction with the other components of the mPTP complex.[6][9] This inhibition prevents the loss of the mitochondrial membrane potential, reduces mitochondrial swelling, and decreases the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[10] By preserving mitochondrial integrity and function, this compound mitigates downstream secondary injury cascades, including oxidative damage, inflammation, and excitotoxicity, ultimately leading to reduced neuronal death and improved functional outcomes.[1][9]
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed studies using rodent models of TBI.
Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
The CCI model is a widely used and reproducible method for inducing a focal brain injury.[1][2]
-
Animals: Male Sprague-Dawley rats (300-350 g) or male CF-1 mice (25-30 g) are commonly used.[1][2]
-
Anesthesia: Animals are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 mixture of N₂O and O₂.
-
Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A midline scalp incision is made, and the skin and fascia are retracted to expose the skull. A craniotomy (typically 5 mm in diameter) is performed over the desired cortical region (e.g., parietal cortex) using a high-speed drill. The dura mater should remain intact.
-
Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter (e.g., 3 mm) is positioned perpendicular to the exposed cortical surface. The injury parameters (velocity, depth of impact, and dwell time) are precisely controlled to induce a severe TBI (e.g., velocity of 4 m/s, depth of 2 mm, dwell time of 150 ms).
-
Post-operative Care: Following the impact, the bone flap is not replaced. The scalp is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics should be administered as per institutional guidelines. Sham-injured animals undergo the same surgical procedure without the impact.
This compound Administration
-
Formulation: this compound is typically dissolved in a vehicle solution. A common vehicle is a mixture of ethanol, Cremophor EL, and saline (e.g., in a 1:1:8 ratio).
-
Dosage: A dose-response relationship has been established, with 10 mg/kg being the most effective dose in both rats and mice for improving mitochondrial function and cognitive outcomes.[1][2][9] Higher doses did not confer additional neuroprotection and in some cases showed a U-shaped dose-response curve.[9]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly reported route of administration.[2][11]
-
Timing of Administration: Early administration is crucial. The first dose is typically given 15 minutes post-TBI.[1][2] Some studies have administered a second dose at 24 hours post-injury for behavioral studies.[1][9]
Assessment of Mitochondrial Function
-
Mitochondrial Isolation: At 6 hours post-TBI, animals are euthanized, and the brain is rapidly removed. The ipsilateral cortex surrounding the injury site is dissected and homogenized. Mitochondria are isolated using differential centrifugation.
-
Mitochondrial Respiration: The respiratory control ratio (RCR), a measure of the coupling of oxygen consumption to ATP synthesis, is determined using a Clark-type oxygen electrode. A decrease in RCR is indicative of mitochondrial dysfunction.
-
Calcium Retention Capacity: The ability of isolated mitochondria to sequester calcium before the induction of mPTP opening is measured fluorometrically using a calcium-sensitive dye like Calcium Green 5N.
Evaluation of Oxidative Damage
-
Lipid Peroxidation: Levels of lipid peroxidation in mitochondrial fractions can be quantified by measuring malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels using commercially available kits.
-
Protein Carbonyls: Oxidative damage to proteins can be assessed by measuring the levels of protein carbonyls using a spectrophotometric assay with 2,4-dinitrophenylhydrazine (DNPH).
Behavioral and Histological Assessments
-
Cognitive Function: The Morris Water Maze (MWM) is a common test to assess spatial learning and memory deficits. Testing typically begins 10 days post-injury to allow for acute motor deficits to resolve.[1][9]
-
Motor Function: A composite neuroscore can be used to evaluate motor deficits at various time points post-injury (e.g., 48 hours and 7 days).[11]
-
Tissue Sparing: At 15 days post-injury, animals are euthanized, and brains are processed for histological analysis. Lesion volume is quantified using stereological methods on stained brain sections (e.g., with cresyl violet) to determine the extent of tissue sparing.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in TBI models.
Table 1: Effects of this compound on Mitochondrial Function and Oxidative Damage
| Parameter | TBI Model | Animal | This compound Dose | Time Point | Effect of this compound | Reference |
| Respiratory Control Ratio (RCR) | CCI | Mice | 10 mg/kg i.p. | 3 & 12 h | Significantly attenuated the TBI-induced reduction in RCR. | [2] |
| Mitochondrial Lipid Peroxidation | CCI | Rats | 10 mg/kg i.p. | 6 h | Significantly decreased levels compared to vehicle-treated animals. | [9] |
| Mitochondrial Protein Carbonyls | CCI | Rats | 10 mg/kg i.p. | 6 h | Significantly decreased levels compared to vehicle-treated animals. | [9] |
| α-Spectrin Breakdown Products | CCI | Mice | 10 mg/kg i.p. | 24 h | Significantly ameliorated the increase in breakdown products. | [8][11] |
Table 2: Effects of this compound on Behavioral and Histological Outcomes
| Parameter | TBI Model | Animal | This compound Dose | Time Point | Effect of this compound | Reference |
| Cognitive Function (MWM) | CCI | Rats | 10 mg/kg i.p. | 10-14 days | Significantly improved performance compared to vehicle-treated animals. | [1][9] |
| Motor Function (Neuroscore) | CCI | Mice | 10 mg/kg i.p. | 48 h & 7 days | Significantly improved motor function compared to vehicle-treated animals. | [11] |
| Tissue Sparing | CCI | Rats | 5, 10, 20, 40 mg/kg i.p. | 15 days | All doses significantly increased tissue sparing, with 10 mg/kg being the most effective. | [9] |
| Neurodegeneration (Silver Staining) | CCI | Mice | 10 mg/kg i.p. | 7 days | Significantly reduced neurodegeneration compared to vehicle-treated animals. | [11] |
Conclusion
This compound has consistently demonstrated significant neuroprotective effects in various preclinical models of traumatic brain injury. Its targeted mechanism of inhibiting the mitochondrial permeability transition pore without causing immunosuppression makes it an attractive therapeutic candidate. The provided protocols and data offer a solid foundation for researchers and drug development professionals to design and execute studies evaluating the efficacy of this compound and other mPTP inhibitors in the context of TBI. Further research is warranted to explore its therapeutic window, long-term effects, and potential for clinical translation.
References
- 1. Post-injury administration of the mitochondrial permeability transition pore inhibitor, this compound, is neuroprotective and improves cognition after traumatic brain injury in rats [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of acute mitochondrial dysfunction after traumatic brain injury in mice by this compound, a non-immunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Genetic Approach to Elucidate the Role of Cyclophilin D in Traumatic Brain Injury Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Approach to Elucidate the Role of Cyclophilin D in Traumatic Brain Injury Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound in transient focal cerebral ischemia suggest involvement of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIM811 in Rodent Ischemia-Reperfusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NIM811, a non-immunosuppressive cyclosporin A analog, in rodent models of ischemia-reperfusion (I/R) injury. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death in I/R.[1][2][3][4] This document outlines recommended dosages, administration protocols, and detailed experimental procedures for various I/R models in rodents.
Mechanism of Action
Ischemia-reperfusion injury triggers a cascade of events, including intracellular calcium overload and increased reactive oxygen species (ROS), leading to the opening of the mPTP.[5][6] The mPTP is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening disrupts the mitochondrial membrane potential, leading to ATP depletion, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death through necrosis or apoptosis.[7]
This compound exerts its protective effect by binding to cyclophilin D (CypD), a key regulatory component of the mPTP.[4][5] This interaction prevents the conformational changes in the pore complex, which includes components like the adenine nucleotide translocator (ANT) and the voltage-dependent anion channel (VDAC), thereby inhibiting mPTP opening and subsequent cell death pathways.[4][5][8][9]
Quantitative Data Summary
The following tables summarize the reported dosages and key findings of this compound in various rodent I/R models.
Table 1: this compound Dosage and Administration in Rodent I/R Models
| Organ | Animal Model | Dosage Range (mg/kg) | Administration Route | Timing of Administration | Reference |
| Liver | Mouse | 10 | Intraperitoneal (IP) | Before ischemic insult | [1][10] |
| Liver | Rat | 10 | Intravenous (IV) | In recipient before reperfusion | [11] |
| Brain | Rat | 10 - 40 | Oral Gavage | Post-injury | [5] |
| Hindlimb | Mouse | 10 | Intraperitoneal (IP) | 10 minutes before reperfusion and 3 hours later | [12][13] |
| Kidney | - | - | - | - | - |
Table 2: Summary of this compound Efficacy in Rodent I/R Models
| Organ | Animal Model | Key Findings | Reference |
| Liver | Mouse | Significantly lower serum ALT levels and reduced histological injury scores.[1][10] | [1][10] |
| Liver | Rat | Decreased serum ALT levels and reduced necrosis and apoptosis in liver grafts.[11] | [11] |
| Brain | Rat | Provides almost 40% protection in transient focal cerebral ischemia, associated with reduced mitochondrial reactive species formation and cytochrome c release.[3] | [3] |
| Hindlimb | Mouse | Increased gait speed, improved Tarlov scores, and decreased levels of pro-inflammatory cytokines.[12][13] | [12][13] |
Experimental Protocols
Preparation of this compound Formulations
1. Intraperitoneal (IP) Injection:
-
Vehicle: A common vehicle for IP injection is a mixture of Cremophor EL and saline.
-
Protocol:
-
Dissolve this compound in Cremophor EL to create a stock solution.
-
Just before administration, dilute the stock solution with sterile normal saline (0.9% NaCl) to the desired final concentration.
-
The final concentration of Cremophor EL should be kept low to minimize potential toxicity.
-
2. Oral Gavage (Microemulsion):
-
Vehicle: A microemulsion can be prepared using Cremophor EL, corn oil, and ethanol.
-
Protocol:
-
Dissolve 100 mg of this compound in 0.45 mL of Cremophor EL.
-
Add 0.4 mL of corn oil to the mixture and mix thoroughly.
-
Bring the total volume to 1.0 mL with ethanol to achieve a final stock concentration of 100 mg/mL (10%).
-
Just before administration, dilute the stock solution with saline to the desired working concentration (e.g., 10, 20, or 40 mg/mL).
-
Rodent Ischemia-Reperfusion Models
The following diagram illustrates a general workflow for rodent I/R studies with this compound.
1. Hepatic Ischemia-Reperfusion Model (Mouse):
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Procedure:
-
Assessment of Injury:
-
Serum Markers: Collect blood at various time points post-reperfusion (e.g., 6 hours) and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular injury.[10][15][16]
-
Histology: Euthanize the animals and collect liver tissue for histological analysis (e.g., H&E staining to assess necrosis) and apoptosis detection (e.g., TUNEL staining).[12][13]
-
2. Cerebral Ischemia-Reperfusion Model (Rat/Mouse - MCAO):
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Procedure (Intraluminal Filament Model):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.
-
Withdraw the filament to allow reperfusion.
-
-
Assessment of Injury:
-
Neurological Deficit Scoring: Evaluate neurological function using a standardized scoring system (e.g., Bederson score) at various time points after reperfusion.[1][17] A 5-point scale can be used: 0 = no deficit, 1 = forelimb flexion, 2 = circling, 3 = falling to one side, 4 = no spontaneous motor activity.[1]
-
Infarct Volume: At 24 hours post-reperfusion, euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained) versus viable tissue (red).[2][3][18]
-
3. Hindlimb Ischemia-Reperfusion Model (Mouse):
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Procedure:
-
Make a small incision in the groin area to expose the femoral artery.
-
Ligate the femoral artery proximal and distal to the origin of the deep femoral artery.
-
Ischemia is typically maintained for 90 minutes.
-
Remove the ligatures to allow reperfusion.
-
-
Assessment of Injury:
-
Functional Assessment: Evaluate motor function using methods like gait analysis or the Tarlov score.
-
Tissue Analysis: Collect muscle tissue from the ischemic limb to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and assess tissue damage histologically.
-
4. Renal Ischemia-Reperfusion Model (Mouse):
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Procedure:
-
Perform a midline or flank incision to expose the kidneys.
-
Occlude the renal pedicle (artery and vein) with a microvascular clamp for a defined period (e.g., 30 minutes).
-
Remove the clamp to initiate reperfusion. The contralateral kidney may be removed (nephrectomy) to study the effects on a single ischemic kidney.
-
-
Assessment of Injury:
-
Serum Markers: Collect blood at various time points (e.g., 24, 48 hours) post-reperfusion and measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal dysfunction.[19][20][21][22]
-
Histology: Collect kidney tissue for histological analysis (e.g., H&E or PAS staining) to assess tubular injury and necrosis.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mitochondrial permeability transition pore in ischemia-reperfusion injury across various organ systems in rodents. The protocols and data presented in these application notes provide a foundation for designing and conducting robust preclinical studies to evaluate the therapeutic potential of mPTP inhibition. Careful attention to surgical technique, appropriate dosing and administration of this compound, and comprehensive assessment of outcomes are crucial for obtaining reliable and reproducible results.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]
- 4. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclophilin D: Guardian or Executioner for Tumor Cells? [frontiersin.org]
- 6. Mitochondrial Permeability Transition Pore-Dependent Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ischemia/reperfusion injury and cardioprotective mechanisms: Role of mitochondria and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The past and present of serum aminotransferases and the future of liver injury biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. scielo.br [scielo.br]
- 19. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sems-journal.ch [sems-journal.ch]
Application of NIM811 in Hepatitis C Virus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIM811 is a non-immunosuppressive cyclosporine analog that has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). It functions as a cyclophilin inhibitor, targeting host cellular proteins essential for viral replication rather than viral enzymes directly. This mode of action presents a high barrier to the development of viral resistance and offers a complementary strategy to direct-acting antivirals (DAAs). These application notes provide an overview of this compound's mechanism of action, its efficacy in preclinical studies, and detailed protocols for its use in HCV research.
Mechanism of Action
This compound exerts its anti-HCV effect by binding to cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase. CypA is a host protein that is co-opted by HCV to facilitate its replication. Specifically, CypA interacts with the HCV non-structural protein 5A (NS5A), an interaction that is crucial for the proper function of the viral replication complex. By binding to CypA, this compound prevents this interaction, thereby disrupting the HCV replication machinery and inhibiting viral RNA synthesis. This host-targeting mechanism makes this compound effective across different HCV genotypes and less susceptible to the development of resistance compared to DAAs that target viral proteins.
Caption: Mechanism of this compound action in inhibiting HCV replication.
In Vitro Efficacy of this compound
This compound has demonstrated potent and dose-dependent inhibition of HCV replication in various in vitro models, most notably the HCV replicon system. The replicon system consists of human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or genomic HCV RNA that replicates autonomously.
Standalone Activity
Studies using a subgenomic genotype 1b HCV replicon have shown that this compound can induce a concentration-dependent reduction in HCV RNA levels. A significant, multi-log reduction in viral RNA can be achieved with prolonged treatment.
Table 1: In Vitro Anti-HCV Activity of this compound (Genotype 1b Replicon)
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 0.66 µM | Huh-7 clone A / 48h QRT-PCR | |
| EC50 | 0.18 µM | Huh-luc/neo-ET / 48h Luciferase Assay | |
| RNA Reduction | >3-log10 | Huh-7 clone A / 9 days at 1 µM | |
| CC50 | >30 µM | Huh-7 clone A / MTS Assay |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Combination Studies
The unique mechanism of action of this compound makes it an excellent candidate for combination therapies. In vitro studies have shown that this compound can enhance the antiviral activity of other anti-HCV agents without increasing cytotoxicity.
When combined with alpha interferon (IFN-α) , this compound exhibits an additive to synergistic effect in reducing HCV RNA levels in replicon cells. This combination leads to a more profound and rapid viral clearance than either agent alone.
Table 2: In Vitro Activity of this compound in Combination with IFN-α
| Treatment | HCV RNA Reduction (log10) after 9 days | Reference |
| IFN-α (5 U/mL) | 1.2 | |
| This compound (0.5 µM) |
Investigating Neurodegenerative Disease Pathways Using NIM811: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
NIM811, a non-immunosuppressive derivative of cyclosporin A, has emerged as a valuable pharmacological tool for investigating the roles of mitochondrial dysfunction in neurodegenerative diseases.[1] Its primary mechanism of action is the potent and specific inhibition of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] In various neurodegenerative conditions, the opening of the mPTP is a critical event leading to mitochondrial swelling, rupture, release of pro-apoptotic factors, and ultimately, neuronal cell death.[3] By preventing mPTP opening, this compound offers a targeted approach to explore the therapeutic potential of modulating mitochondrial function in diseases such as Alzheimer's disease, Parkinson's disease, and in acute neuronal injury models like traumatic brain injury and spinal cord injury.[4][5]
This compound's lack of immunosuppressive activity, a significant side effect of its parent compound cyclosporin A, makes it a more specific tool for studying the direct consequences of CypD inhibition on neuronal survival and function.[1] It has been shown to reduce oxidative damage, improve mitochondrial bioenergetics, and inhibit apoptotic pathways in preclinical studies.[6] These characteristics make this compound a powerful agent for elucidating the intricate signaling cascades involved in mitochondrial-mediated neurodegeneration and for the preclinical evaluation of mPTP inhibition as a neuroprotective strategy.
Core Signaling Pathway of this compound
Caption: this compound inhibits Cyclophilin D, preventing mPTP opening and subsequent apoptosis.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the neuroprotective effects of this compound.
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This assay directly measures the opening of the mPTP by monitoring mitochondrial calcein fluorescence.
Experimental Workflow:
Caption: Workflow for assessing mPTP opening using the calcein/cobalt method.
Protocol:
-
Cell Preparation: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a suitable format for fluorescence microscopy or flow cytometry.
-
Treatment: Pre-incubate cells with desired concentrations of this compound (e.g., 0.1-10 µM) for 1-2 hours. Subsequently, induce mPTP opening with a known inducer such as CaCl2 (1 mM) and inorganic phosphate (5 mM) or a relevant neurotoxic stimulus.
-
Staining:
-
Analysis:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Immediately analyze the cells. In healthy cells with a closed mPTP, calcein will be retained in the mitochondria, and the fluorescence will be visible. Upon mPTP opening, CoCl2 enters the mitochondria and quenches the calcein fluorescence.[7]
-
For microscopy, capture images using a fluorescein filter set. For flow cytometry, measure the green fluorescence intensity. A decrease in fluorescence indicates mPTP opening.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a widely used method to assess mitochondrial health by measuring changes in ΔΨm.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial membrane potential using JC-1 dye.
Protocol:
-
Cell Preparation: Plate neuronal cells as described for the mPTP assay.
-
Treatment: Treat cells with this compound and the neurotoxic stimulus as previously described. Include a positive control for depolarization (e.g., 50 µM CCCP for 15 minutes).[8]
-
Staining:
-
Analysis:
-
Wash the cells twice with PBS.
-
Analyze immediately by fluorescence microscopy or a fluorescence plate reader. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[8]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Detection of Cytochrome c Release
This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound and the apoptotic stimulus.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.[11]
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.[11]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[11]
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.
-
Measurement of Caspase-3 Activity
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cells as described previously.
-
Lyse the cells in a supplied lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.[12]
-
-
Caspase-3 Assay:
-
Data Analysis:
Assessment of Apoptosis by TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.[15]
-
-
TUNEL Staining:
-
Counterstaining and Imaging:
-
Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.[15][17]
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Apoptotic cells will show green (or another color depending on the label) fluorescence in the nucleus, co-localizing with the nuclear counterstain. The percentage of TUNEL-positive cells can be quantified.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neuronal Cell Models
| Experimental Model | Assay | This compound Concentration | Outcome | Reference |
| Ischemic Human Myoblasts | MTS Cell Viability | 5-20 µM | Dose-dependent increase in cell survival | [1] |
| Ischemic Human Myoblasts | LDH Cytotoxicity | 5 µM | Significant reduction in LDH release | [1] |
| Rat Liver Grafts | Mitochondrial Depolarization (Rh123) | 5 µM | Attenuation of mitochondrial depolarization | [3] |
| Hepatitis C Replicon Cells | Anti-HCV Activity (QRT-PCR) | 0.66 µM (IC50) | Inhibition of HCV RNA replication | [18] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | This compound Dose and Administration | Time Point | Measured Outcome | Result | Reference |
| Spinal Cord Contusion (Rat) | 20 mg/kg, oral gavage, 15 min post-injury | 1, 4, 24 h | Cytosolic Cytochrome c | Reduced levels | [6] |
| Spinal Cord Contusion (Rat) | 20 mg/kg, oral gavage, 15 min post-injury | 24 h | DNA Fragmentation | Reduced levels | [6] |
| Spinal Cord Contusion (Rat) | 20 mg/kg, oral gavage, 15 min & 24 h post-injury | 7 days | Lesion Volume | Reduced volume | [6] |
| Traumatic Brain Injury (Mouse) | 10 mg/kg, i.p., 15 min post-injury | 24 h | α-spectrin degradation | Significantly attenuated | [5] |
| Traumatic Brain Injury (Mouse) | 10 mg/kg, i.p., 15 min & 24 h post-injury | 7 days | Neurodegeneration | Attenuated | [5] |
| Ischemia-Reperfusion (Mouse) | 10 mg/kg, i.p., 10 min before reperfusion | Post-reperfusion | Gait Speed and Tarlov Scores | Increased speed and improved scores | [1] |
References
- 1. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-treatment with the cyclosporin derivative, this compound, reduced indices of cell death and increased the volume of spared tissue in the acute period following spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abbkine.com [abbkine.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. mpbio.com [mpbio.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NIM811 Treatment in Experimental Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NIM811 in preclinical experimental models of spinal cord injury (SCI). This compound, a non-immunosuppressive analog of cyclosporin A, has shown neuroprotective effects by inhibiting mitochondrial dysfunction, a key secondary injury mechanism following SCI.[1][2]
Mechanism of Action
This compound's primary mechanism of action in the context of neuroprotection is the inhibition of the mitochondrial permeability transition pore (mPTP) opening.[3][4] Following the primary mechanical injury to the spinal cord, a cascade of secondary events leads to further cell death and tissue damage. A critical event in this secondary injury cascade is mitochondrial dysfunction, characterized by calcium overload, increased production of reactive oxygen species (ROS), and the opening of the mPTP.[3]
This compound binds to cyclophilin D (CypD), a key regulator of the mPTP.[3][5] This binding prevents the pore from opening, thereby stabilizing mitochondrial function, reducing the release of pro-apoptotic factors like cytochrome c, and ultimately promoting cell survival and tissue sparing.[2] Unlike its parent compound, cyclosporin A, this compound does not exert significant immunosuppressive effects, making it a more targeted therapeutic candidate for SCI.[1][5]
Signaling Pathway of this compound in Spinal Cord Injury
References
- 1. Pretreatment with the cyclosporin derivative, this compound, improves the function of synaptic mitochondria following spinal cord contusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-treatment with the cyclosporin derivative, this compound, reduced indices of cell death and increased the volume of spared tissue in the acute period following spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of NIM811 in Muscular Dystrophy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIM811, a non-immunosuppressive derivative of cyclosporin A, has emerged as a promising therapeutic candidate for certain forms of muscular dystrophy, particularly those associated with mitochondrial dysfunction. Its primary mechanism of action involves the inhibition of Cyclophilin D (CypD), a key component of the mitochondrial permeability transition pore (mPTP).[1] The opening of the mPTP is a critical event in the pathogenesis of some muscular dystrophies, leading to mitochondrial swelling, disruption of ATP production, and ultimately, cell death.[2] By preventing mPTP opening, this compound aims to protect muscle cells from degeneration, reduce inflammation, and improve overall muscle function.
These application notes provide a comprehensive overview of the methods and protocols used to assess the efficacy of this compound in preclinical models of muscular dystrophy. The included protocols are designed to guide researchers in evaluating the therapeutic potential of this compound and other mPTP inhibitors.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its therapeutic effects by directly targeting the mitochondrial permeability transition pore. In pathological conditions associated with some muscular dystrophies, cellular stressors such as increased reactive oxygen species (ROS) and calcium overload trigger the opening of the mPTP. This process is facilitated by the interaction of Cyclophilin D (CypD) with the pore components. This compound, a potent CypD inhibitor, binds to CypD and prevents its interaction with the mPTP, thereby keeping the pore in a closed state. This inhibition preserves mitochondrial integrity and function, preventing the release of pro-apoptotic factors and maintaining cellular energy homeostasis, which ultimately leads to improved muscle cell survival.
References
Application Notes and Protocols for In Vivo Administration of NIM811
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIM811, a non-immunosuppressive derivative of cyclosporin A, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] By blocking the mPTP, this compound has demonstrated significant cytoprotective effects in a variety of preclinical models of diseases involving mitochondrial dysfunction and cell death.[3][4] These application notes provide a comprehensive overview of the in vivo administration routes and protocols for this compound, compiled from various research studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.
While this compound is noted to be orally absorbed with a favorable pharmacokinetic and safety profile, specific quantitative data on its pharmacokinetics (e.g., Cmax, Tmax, bioavailability) and toxicity (e.g., LD50, NOAEL) in preclinical models are not extensively detailed in publicly available literature.[1][5] Therefore, it is highly recommended that researchers conduct dedicated pharmacokinetic and toxicity studies within their specific experimental context.
Mechanism of Action: Signaling Pathway
This compound primarily exerts its cytoprotective effects by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic pathway of apoptosis and necrotic cell death.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 5. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIM811 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIM811 is a non-immunosuppressive derivative of cyclosporin A that has garnered significant interest for its dual therapeutic potential. It acts as a potent inhibitor of cyclophilins, particularly cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2][3] By inhibiting CypD, this compound prevents the opening of the mPTP, a critical event in various forms of cell death, including apoptosis and necrosis. This mechanism underlies its potential in treating conditions characterized by mitochondrial dysfunction and cell death, such as ischemia-reperfusion injury, traumatic brain injury, and certain muscular dystrophies.[4][5][6]
Furthermore, this compound exhibits antiviral activity, notably against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[7][8][9] Its antiviral mechanism involves targeting host cyclophilins that are essential for viral replication, offering a complementary approach to direct-acting antiviral agents.[7][10]
The multifaceted mechanism of action of this compound makes it a compelling candidate for combination therapies. Combining this compound with other therapeutic agents could lead to synergistic or additive effects, reduce drug resistance, and lower required dosages, thereby minimizing toxicity.[11] These application notes provide detailed experimental designs and protocols for researchers investigating this compound in combination therapy studies.
Key Signaling Pathway: this compound and the Mitochondrial Permeability Transition Pore
The primary mechanism of this compound's cytoprotective effect involves the inhibition of the mitochondrial permeability transition pore (mPTP). The following diagram illustrates this pathway.
Caption: this compound inhibits Cyclophilin D, preventing mPTP opening and subsequent cell death.
Experimental Design: In Vitro Combination Studies
The initial assessment of this compound combination therapies should be conducted in vitro to determine synergy, additivity, or antagonism.
General Workflow for In Vitro Studies
Caption: Workflow for in vitro this compound combination therapy screening.
Data Presentation: In Vitro Synergy Analysis
Quantitative data from in vitro combination studies should be summarized to clearly present the interaction between this compound and the combination partner. The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.[1][7][10]
Table 1: Example Data Summary for this compound and Drug B Combination
| This compound (µM) | Drug B (nM) | Effect (Fraction Affected, Fa) | Combination Index (CI) | Interaction |
| 0.5 | 10 | 0.45 | 0.85 | Synergy |
| 1.0 | 20 | 0.68 | 0.72 | Synergy |
| 2.0 | 40 | 0.85 | 0.65 | Strong Synergy |
| 4.0 | 80 | 0.95 | 0.58 | Strong Synergy |
| CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Protocols: Key In Vitro Experiments
Protocol 1: Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of this compound, a second drug, and their combination on the viability of a specific cell line.
Materials:
-
Target cell line (e.g., Huh7 for HCV studies, B16F10 melanoma cells for oncology studies)[12][13]
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Drug B (stock solution in an appropriate solvent)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and Drug B in complete medium. For combination treatments, prepare mixtures with a constant ratio of the two drugs (e.g., based on their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations in triplicate). Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6][9]
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.
-
Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[16]
-
Protocol 2: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
Objective: To assess the ability of this compound in combination with another agent to prevent mPTP opening in response to an inducer.
Materials:
-
Target cells
-
Calcein-AM
-
Cobalt (II) chloride (CoCl₂)
-
Ionomycin (as a positive control for mPTP opening)
-
Fluorescence microscope or flow cytometer
-
Assay buffer (e.g., HBSS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Loading with Calcein-AM: Incubate cells with Calcein-AM (e.g., 1 µM) for 15-30 minutes at 37°C.[4][11] This allows the dye to enter the cells and be converted to fluorescent calcein.
-
Quenching Cytosolic Fluorescence: Add CoCl₂ (e.g., 1 mM) to the cells and incubate for a further 15 minutes.[2][11] CoCl₂ will quench the fluorescence of calcein in the cytosol but not in the mitochondria if the mPTP is closed.
-
Drug Treatment: Treat the cells with this compound, the combination drug, or both for a predetermined time.
-
Induction of mPTP Opening: Add an mPTP inducer, such as ionomycin (a calcium ionophore), to all wells except the negative control.
-
Imaging/Flow Cytometry: Immediately acquire images using a fluorescence microscope or analyze the cells by flow cytometry to measure the mitochondrial fluorescence. A decrease in mitochondrial fluorescence indicates mPTP opening.[2][8]
Protocol 3: HCV Replicon Assay
Objective: To evaluate the antiviral activity of this compound in combination with a direct-acting antiviral (DAA) against HCV replication.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)[12][17]
-
Complete culture medium containing G418 (for selection)
-
This compound
-
DAA (e.g., an NS3/4A protease inhibitor or an NS5B polymerase inhibitor)[18][19]
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate HCV replicon cells in a 96-well plate.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the DAA, and their combination for 48-72 hours.[18]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase activity is proportional to the level of HCV RNA replication.[12][17]
-
Data Analysis: Calculate the percent inhibition of HCV replication for each treatment compared to the vehicle control. Determine IC50 values and calculate the Combination Index to assess synergy.
Experimental Design: In Vivo Combination Studies
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy and safety of this compound combination therapy in a whole-organism context.
General Workflow for In Vivo Studies
Caption: Workflow for in vivo this compound combination therapy studies.
Data Presentation: In Vivo Efficacy
Results from in vivo studies should be presented in a clear and concise manner, allowing for easy comparison between treatment groups.
Table 2: Example Data from a Xenograft Mouse Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 120 | - |
| This compound (10 mg/kg) | 10 | 1100 ± 95 | 26.7 |
| Drug B (5 mg/kg) | 10 | 950 ± 80 | 36.7 |
| This compound + Drug B | 10 | 450 ± 55 | 70.0 |
Protocols: Key In Vivo Experiments
Protocol 4: Murine Model of Liver Ischemia-Reperfusion Injury
Objective: To assess the protective effect of this compound in combination with another agent against hepatic ischemia-reperfusion injury (IRI).
Animal Model: Male C57BL/6 mice (8-12 weeks old).
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound (for intraperitoneal injection)
-
Combination drug
-
Saline (vehicle control)
-
Blood collection supplies
-
Tissue harvesting tools
Procedure:
-
Animal Preparation: Anesthetize the mice and perform a midline laparotomy.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.), the combination drug, or both, typically 15-30 minutes before ischemia.[14][20] The control group receives saline.
-
Induction of Ischemia: Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left and median lobes of the liver for a specific duration (e.g., 60-90 minutes).[21]
-
Reperfusion: Remove the clamp to allow reperfusion.
-
Post-operative Care: Suture the abdominal wall and allow the animals to recover.
-
Endpoint Analysis: At a predetermined time point after reperfusion (e.g., 6 or 24 hours), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Tissue Collection: Harvest the liver for histological analysis (H&E staining for necrosis) and molecular assays (e.g., measurement of inflammatory cytokines).[3]
-
Protocol 5: Oncology Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent.
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma)[13]
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound
-
Chemotherapeutic agent
-
Appropriate vehicles for drug delivery
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Endpoint Analysis:
-
Continue monitoring tumor growth until tumors in the control group reach a predetermined endpoint.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
The protocols and experimental designs outlined in these application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in combination therapies. By systematically evaluating synergy in vitro and confirming efficacy and safety in vivo, researchers can advance the development of novel treatment strategies for a range of diseases, from viral infections to ischemia-reperfusion injuries and cancer. Careful attention to experimental detail and robust data analysis are crucial for obtaining reliable and translatable results.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. abcam.com [abcam.com]
- 3. A complement-dependent balance between hepatic ischemia/reperfusion injury and liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
- 5. Mitochondrial permeability transition pore assay [bio-protocol.org]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sm.unife.it [sm.unife.it]
- 9. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporine A and its non-immunosuppressive derivative this compound induce apoptosis of malignant melanoma cells in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 17. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Combinations of cyclophilin inhibitor this compound with hepatitis C Virus NS3-4A Protease or NS5B polymerase inhibitors enhance antiviral activity and suppress the emergence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NIM811 Solubility: A Technical Guide for Researchers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with NIM811. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice related to the solubility of this compound in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly reported solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of 100 mg/mL being achievable. For in vitro assays, stock solutions are often prepared in DMSO.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a 100 mg/mL stock solution, add 1 mL of pure, anhydrous DMSO to 100 mg of this compound powder. The process may require ultrasonic agitation to ensure complete dissolution. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound.
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: this compound is a lipophilic molecule and is poorly soluble in aqueous solutions such as water or phosphate-buffered saline (PBS). For cell-based assays or in vivo studies requiring aqueous dilutions, a common practice is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted in the aqueous medium to the desired final concentration. It is important to note that the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: What about solubility in other organic solvents like ethanol?
A4: While specific quantitative data for this compound solubility in pure ethanol is not widely published, ethanol has been used as a co-solvent in vehicle preparations for in vivo administration. This suggests that this compound has some degree of solubility or miscibility in ethanol-containing solutions. For preparing working solutions, a mixture of DMSO and other solvents like ethanol, polyethylene glycol (PEG), or Tween-80 in saline or corn oil is often employed to improve bioavailability and solubility in the final formulation.
Q5: I am observing precipitation when I dilute my this compound DMSO stock in my aqueous buffer. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The desired final concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Increase the percentage of co-solvents: If your experimental design allows, a slightly higher percentage of DMSO or the addition of other co-solvents like ethanol or PEG300 might help to keep the compound in solution.
-
Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to increase the apparent solubility and prevent precipitation.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods. Prepare them fresh before each experiment.
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound solubility.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (83.15 mM) | Ultrasonic agitation may be needed for complete dissolution. |
| 10% DMSO in Corn Oil | ≥ 5 mg/mL (4.16 mM) | Results in a clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 5 mg/mL (4.16 mM) | Forms a suspended solution; requires ultrasonic agitation. |
| 5% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2.5 mg/mL (2.08 mM) | Forms a suspended solution; requires ultrasonic agitation. |
Experimental Protocol: Determining this compound Solubility via the Shake-Flask Method
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.[1][2]
Materials:
-
This compound powder
-
Selected laboratory solvent (e.g., ethanol, water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the test solvent in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle. For finer particles, centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) is recommended to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant using a syringe. To ensure that no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC. A standard curve of this compound with known concentrations should be prepared in the same solvent to accurately determine the solubility.
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or µg/mL.
Visualizations
Caption: Workflow for determining this compound solubility using the shake-flask method.
Caption: this compound signaling pathway via inhibition of Cyclophilin D and the mPTP.
References
potential off-target effects of NIM811 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NIM811 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-immunosuppressive derivative of cyclosporin A. Its primary mechanism of action is the inhibition of cyclophilins, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases) involved in protein folding and other cellular processes. Unlike its parent compound, cyclosporin A, this compound does not form a functional complex with cyclophilin A to inhibit calcineurin, thus lacking significant immunosuppressive activity. A key molecular target of this compound is cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). By binding to CypD, this compound inhibits the opening of the mPTP, a critical event in some forms of cell death.
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound revolve around its interaction with cyclophilins and the subsequent modulation of the mitochondrial permeability transition pore (mPTP). In cellular assays, this manifests as:
-
Inhibition of mPTP opening: this compound is a potent inhibitor of the mPTP, preventing mitochondrial swelling and the collapse of the mitochondrial membrane potential in response to stimuli like calcium overload and oxidative stress.
-
Cytoprotection: By inhibiting the mPTP, this compound can protect cells from necrotic and apoptotic cell death induced by various stressors. This has been observed in models of ischemia-reperfusion injury and toxic liver injury.
-
Antiviral Activity: this compound has demonstrated potent in vitro activity against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses. This is thought to occur through the inhibition of viral replication steps that are dependent on host cyclophilins.
Q3: What are the potential off-target effects or toxicities of this compound observed in cellular assays?
A3: While this compound is designed to be non-immunosuppressive, it can exhibit other effects that may be considered "off-target" depending on the experimental context. In some studies, particularly at higher concentrations, the following have been noted:
-
Cytotoxicity: Although generally considered to have a good safety profile in vitro, high concentrations of this compound (typically above 30 µM) can lead to reduced cell viability.
-
Clinical Observations: In a clinical trial with HCV patients, high doses of this compound (400 and 600 mg twice daily) were associated with mild, clinically non-significant elevations in bilirubin and significant declines in platelet numbers. While these are clinical observations, they suggest potential off-target effects that could be investigated in relevant in vitro systems (e.g., primary hepatocytes, megakaryocyte cultures).
Troubleshooting Guides
Problem 1: High variability in cell viability/cytotoxicity assays (MTS/LDH).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. Perform a cell count to ensure the correct number of cells are seeded in each well.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. If this is not possible, fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Interference of this compound with the assay chemistry.
-
Solution: Run a cell-free control with the highest concentration of this compound to check for direct reduction of the MTS reagent or inhibition of the LDH enzyme. If interference is observed, consider alternative cytotoxicity assays.
-
Problem 2: No significant inhibition of mitochondrial permeability transition (MPT) is observed.
-
Possible Cause 1: Insufficient MPT induction.
-
Solution: Optimize the concentration of the MPT inducer (e.g., CaCl2, H2O2). The optimal concentration will be cell-type dependent. Titrate the inducer to find a concentration that gives a robust but not maximal MPT opening, allowing for the detection of inhibitory effects.
-
-
Possible Cause 2: Inappropriate this compound concentration or incubation time.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations. Ensure that the pre-incubation time with this compound is sufficient for it to enter the cells and interact with its target.
-
-
Possible Cause 3: Issues with mitochondrial isolation (for isolated mitochondria assays).
-
Solution: Ensure that the isolated mitochondria are of high quality with a good respiratory control ratio. Poorly coupled mitochondria may not exhibit a clear MPT.
-
Problem 3: Unexpected antiviral activity or lack thereof.
-
Possible Cause 1: Cell-type specific differences in cyclophilin expression or dependency of the virus.
-
Solution: The antiviral effect of this compound is dependent on the host cell's cyclophilins. The expression levels and the specific cyclophilins required by the virus can vary between cell lines. Confirm the expression of relevant cyclophilins in your cell line.
-
-
Possible Cause 2: Viral strain differences.
-
Solution: Different viral strains or genotypes may have varying dependencies on cyclophilins for their replication. Ensure you are using a viral strain known to be sensitive to cyclophilin inhibitors.
-
-
Possible Cause 3: High serum protein binding.
-
Solution: this compound can be subject to serum protein binding, which can reduce its effective concentration in cell culture. Consider reducing the serum concentration in your assay medium or perform experiments in serum-free medium if tolerated by the cells.
-
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Hepatitis C Virus (HCV)
| HCV Replicon System | IC50 (µM) | CC50 (µM) | Assay Method | Reference |
| Subgenomic, genotype 1b (con1) | 0.66 | >30 | q-RT-PCR, MTS | |
| Genomic, genotype 1b (con1) | 0.64 | >30 | q-RT-PCR, MTS | |
| Subgenomic, genotype 1a (H77) | 0.42 | >30 | q-RT-PCR, MTS | |
| Genomic, genotype 1a (H77) | 0.35 | >30 | q-RT-PCR, MTS |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration
Experimental Protocols
MTS Assay for Cell Viability
This protocol is for assessing cell viability based on the reduction of the tetrazolium compound MTS by metabolically active cells.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
This compound stock solution
-
MTS reagent solution
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and enzyme)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described for the MTS assay. Include three sets of controls: vehicle control (spontaneous LDH release), maximum LDH release control (treat with lysis buffer 45 minutes before the end of the experiment), and a no-cell background control.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100).
Mitochondrial Swelling Assay (Calcium-Induced)
This assay measures the opening of the mPTP by monitoring the decrease in absorbance of a mitochondrial suspension.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, pH 7.2)
-
CaCl2 solution
-
This compound stock solution
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mitochondrial suspension with the desired concentration of this compound or vehicle for 5 minutes at 30°C.
-
Place the suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Induce mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM).
-
Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.
Safranin Fluorescence Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye safranin to measure changes in the mitochondrial membrane potential (ΔΨm).
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, pH 7.2)
-
Safranin O stock solution
-
This compound stock solution
-
FCCP (uncoupler, for positive control)
-
Fluorometer with excitation at 495 nm and emission at 586 nm
Procedure:
-
Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5-1.0 mg/mL.
-
Add safranin O to a final concentration of 2.5 µM and allow the signal to stabilize.
-
Pre-incubate with the desired concentration of this compound or vehicle.
-
Monitor the fluorescence signal. A decrease in fluorescence indicates an increase in ΔΨm (dye quenching upon entering the mitochondria).
-
Add an MPT inducer (e.g., CaCl2) and observe any increase in fluorescence, which signifies depolarization.
-
At the end of the experiment, add FCCP to completely dissipate the membrane potential, which will cause a maximal increase in fluorescence.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting high assay variability.
Technical Support Center: NIM811 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclophilin inhibitor NIM811 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Solubility
Q1: My this compound is not dissolving properly for in vivo administration. What are the recommended vehicles?
A1: this compound is a lipophilic molecule with poor water solubility. Therefore, a suitable vehicle is crucial for effective delivery. The choice of vehicle depends on the administration route. Here are some commonly used and effective vehicle compositions:
-
For Oral Gavage: A microemulsion can be prepared. One protocol involves mixing this compound with Cremophor EL, followed by the addition of corn oil and ethanol. The final stock solution is then diluted with saline to achieve the desired working concentration.
-
For Intraperitoneal (IP) and Subcutaneous (SC) Injections: A common approach is to first dissolve this compound in an organic solvent like DMSO and then dilute it with other vehicles to improve tolerability.
Q2: I am observing precipitation of this compound in my formulation. How can I prevent this?
A2: Precipitation can be a significant issue, leading to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:
-
Sonication: After preparing the formulation, use a bath sonicator to ensure the compound is fully dissolved and the solution is homogenous. This is particularly important for suspended solutions.
-
Sequential Mixing: When using a multi-component vehicle system, add each solvent sequentially and ensure thorough mixing after each addition before adding the next. A recommended order is DMSO, followed by PEG300, then Tween-80, and finally saline or corn oil.[1]
-
Fresh Preparation: Prepare the this compound formulation fresh before each experiment. The stability of this compound in solution can be limited, and storage may lead to precipitation. Stock solutions in DMSO should be stored at -20°C or -80°C and used within a month, though it's always best to prepare fresh dilutions.[2]
-
Vehicle Ratios: Ensure the percentage of DMSO in the final injection volume is low (ideally 5-10% or less) to minimize toxicity and solubility issues upon dilution in aqueous solutions.
Administration & Dosing
Q3: What are the common administration routes for this compound in mice, and what are the recommended maximum volumes?
A3: The most common administration routes for this compound in mice are oral gavage, intraperitoneal (IP) injection, and subcutaneous (SC) injection. The choice of route can impact the pharmacokinetic profile of the compound.
| Administration Route | Recommended Needle Gauge | Maximum Injection Volume (per site) |
| Oral Gavage | 20-22 G (with ball tip) | 10 mL/kg |
| Intraperitoneal (IP) | 25-27 G | 10 mL/kg |
| Subcutaneous (SC) | 25-27 G | 5 mL/kg |
Note: These are general guidelines. The exact volume should be based on institutional animal care and use committee (IACUC) protocols and the specific experimental design.
Q4: I am seeing adverse reactions in my animals after this compound administration. What could be the cause?
A4: Adverse reactions can stem from the compound itself, the vehicle, or the administration technique.
-
Vehicle Toxicity: High concentrations of DMSO can cause local irritation and inflammation.[3][4] Similarly, some vehicles used in oral gavage can cause gastrointestinal irritation.[5][6] It is crucial to use the lowest effective concentration of these solvents.
-
Improper Injection Technique: For IP injections, incorrect needle placement can lead to injection into the intestines, bladder, or other organs, causing peritonitis or internal bleeding.[7][8] For SC injections, improper technique can lead to skin irritation, inflammation, or leakage of the compound.[1][9]
-
Oral Gavage Injury: Inexperienced handling during oral gavage can cause esophageal or stomach perforation, leading to serious complications and mortality.[5][10][11]
-
Compound-Specific Effects: While this compound is generally considered less toxic than its parent compound, cyclosporin A, high doses may still have off-target effects.[12] In some studies, higher doses of this compound were associated with weight loss in rats.[13]
Data Presentation: this compound Formulation and Administration Summary
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection | Subcutaneous (SC) Injection |
| Vehicle Example 1 | 10% Cremophor EL, 10% Ethanol, 80% Corn Oil | 10% DMSO, 90% Corn Oil[1] | This compound in vehicle for vascular filling[14][15] |
| Vehicle Example 2 | - | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline[1] | - |
| Vehicle Example 3 | - | This compound dissolved in DMSO and diluted in PBS[7] | - |
| Reported Dosages | 10, 20, 40 mg/kg in rats[13] | 10 mg/kg in mice[8][16] | 2 mg/kg in mice[14][15] |
| Potential Complications | Esophageal/gastric injury, aspiration[5][10][11] | Peritonitis, organ puncture, misinjection[7][8][17] | Skin irritation, inflammation, necrosis[1][9] |
Experimental Protocols
1. Preparation of this compound for Oral Gavage (Microemulsion)
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in Cremophor EL.
-
Add corn oil to the mixture and mix thoroughly.
-
Bring the solution to the final stock volume with ethanol (e.g., for a 10% stock solution).
-
Just before administration, dilute the stock solution with saline to the desired final concentration (e.g., 10, 20, or 40 mg/mL).[13]
2. Preparation of this compound for Intraperitoneal/Subcutaneous Injection
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mM).[10][18] Store this stock solution at -20°C for short-term storage.
-
On the day of the experiment, thaw the stock solution.
-
For a vehicle of DMSO and corn oil, dilute the this compound/DMSO stock with corn oil to the final desired concentration (e.g., 10% DMSO in the final volume).[1]
-
For a vehicle containing PEG300 and Tween-80, sequentially add the appropriate volumes of PEG300, Tween-80, and saline to the this compound/DMSO stock, mixing well after each addition.[1]
-
Use sonication if necessary to ensure the final solution is a clear solution or a homogenous suspension.
3. Protocol for Intraperitoneal (IP) Injection in Mice
-
Restrain the mouse securely, typically by the scruff of the neck, and position it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[13][19]
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14][20]
-
Gently aspirate to ensure no fluid (urine or blood) or air is drawn into the syringe. If aspiration is positive, withdraw the needle and reinject at a different site with a fresh needle and syringe.[7][19]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.[7][20]
4. Protocol for Subcutaneous (SC) Injection in Mice
-
Restrain the mouse by the scruff of the neck to create a "tent" of skin over the shoulders.[1]
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.[1]
-
Gently aspirate to ensure a blood vessel has not been entered.[1]
-
Inject the solution, which should flow with minimal resistance. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any injection site reactions.[1]
Visualizations
Caption: Mechanism of action of this compound in preventing cell death.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. epa.gov [epa.gov]
- 5. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. research.vt.edu [research.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effects of cyclosporine and its analog NIM-811 in a murine model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 20. ltk.uzh.ch [ltk.uzh.ch]
NIM811 stability and storage conditions for research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing NIM811 effectively in their experiments. Here you will find detailed information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as N-methyl-4-isoleucine cyclosporin, is a non-immunosuppressive derivative of cyclosporin A.[1][2] Its primary mechanism of action is the inhibition of cyclophilins, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases).[2] Specifically, this compound binds to cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[3] By inhibiting the interaction of CypD with the mPTP complex, this compound prevents the opening of the pore, thereby protecting mitochondria from dysfunction and subsequent cell death.[3][4] This mechanism is crucial in various pathological conditions, including viral infections like Hepatitis C (HCV), neurodegenerative diseases, and ischemia-reperfusion injury.[2][5]
Q2: How should I store this compound powder and its stock solutions?
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C or -80°C | Up to 1 year | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the best solvent to dissolve this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of 10-20 mM in DMSO is commonly prepared.[5] For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil.[6]
Q4: What is the known stability of this compound in cell culture media?
While specific, long-term stability data of this compound in various cell culture media at 37°C is not extensively published, it is generally recommended to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Cyclosporine derivatives can be susceptible to degradation in aqueous solutions over extended periods. For experiments lasting several days, it is best practice to replenish the media with freshly diluted this compound every 24-48 hours to ensure a consistent effective concentration.
Q5: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of this compound, it is highly recommended to prepare single-use aliquots of your DMSO stock solution. While there is no specific data on the freeze-thaw stability of this compound, repeated freeze-thaw cycles can lead to the degradation of many small molecules.[7] Therefore, minimizing the number of freeze-thaw cycles is a crucial step in ensuring experimental reproducibility.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media. | - The final concentration of DMSO in the media is too high.- The aqueous solubility of this compound is exceeded.- Interaction with components in the serum or media. | - Ensure the final DMSO concentration in your cell culture media does not exceed 0.5%. Test the tolerance of your specific cell line to DMSO beforehand.- Prepare the final dilution of this compound in pre-warmed media and mix thoroughly by gentle inversion before adding to the cells.- If precipitation persists, consider reducing the final concentration of this compound or using a different formulation for in vitro use, if available. |
| Inconsistent or lower-than-expected inhibitory effects. | - Degradation of this compound due to improper storage or handling.- Suboptimal concentration of this compound.- Cell density is too high. | - Always use freshly prepared dilutions from a properly stored, single-use aliquot of this compound stock solution.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. An IC50 of 0.66 µM has been reported for HCV RNA reduction.[5]- Ensure consistent cell seeding density across experiments, as high cell numbers can affect the apparent potency of the inhibitor. |
| Unexpected cytotoxicity observed. | - The concentration of this compound is too high.- The cell line is particularly sensitive to this compound or the DMSO solvent.- Off-target effects of this compound. | - Determine the cytotoxic concentration 50 (CC50) for your cell line using a cell viability assay (e.g., MTS or MTT). No significant cytotoxicity was observed below 30 µM in some studies.[5]- Run a vehicle control (DMSO alone) to assess the cytotoxicity of the solvent at the final concentration used.- While this compound is a specific cyclophilin D inhibitor, off-target effects are always a possibility. If unexpected results are observed, consider using a structurally different mPTP inhibitor as a control. |
| Difficulty in measuring the effect on mitochondrial permeability transition. | - The stimulus used to induce mPTP opening is too strong or too weak.- The assay method is not sensitive enough.- The timing of the measurement is not optimal. | - Titrate the concentration of the mPTP-inducing agent (e.g., Ca2+, oxidative stress inducer) to find a concentration that causes a sub-maximal but measurable effect, allowing for the observation of inhibition by this compound.- Utilize a sensitive and validated assay for mPTP opening, such as the calcein-AM/cobalt chloride quenching assay or measurement of mitochondrial swelling by light scattering.[3][8]- Perform a time-course experiment to determine the optimal time point to measure the protective effect of this compound. |
Experimental Protocols & Methodologies
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening using Calcein-AM
This protocol provides a method to assess the protective effect of this compound against mPTP opening induced by an agent such as calcium chloride (CaCl2).
Materials:
-
Cells of interest
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Cobalt (II) Chloride (CoCl2)
-
Ionomycin (or other mPTP inducing agent)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined pre-incubation time (e.g., 1-2 hours).
-
Loading with Calcein-AM: Wash the cells with PBS and then incubate with 1 µM Calcein-AM and 1 mM CoCl2 in PBS for 15-30 minutes at 37°C. The CoCl2 will quench the fluorescence of calcein in the cytosol, but not in the mitochondria if the mPTP is closed.
-
Induction of mPTP Opening: After the loading phase, add the mPTP-inducing agent (e.g., 5 µM Ionomycin or a titrated concentration of CaCl2) to the wells (except for the negative control).
-
Fluorescence Measurement: Immediately measure the mitochondrial calcein fluorescence using a flow cytometer (FL1 channel) or a fluorescence microscope. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl2 to enter and quench the mitochondrial calcein.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells with that of the vehicle-treated cells after the induction of mPTP opening. An attenuation of the fluorescence loss in the this compound-treated group indicates inhibition of mPTP opening.
Signaling Pathways and Logical Relationships
This compound-Mediated Inhibition of the Mitochondrial Permeability Transition Pore
The following diagram illustrates the signaling pathway leading to the opening of the mitochondrial permeability transition pore and the inhibitory action of this compound. Under conditions of cellular stress, such as high intracellular calcium (Ca2+) levels and increased reactive oxygen species (ROS), cyclophilin D (CypD) binds to the mPTP complex in the inner mitochondrial membrane. This interaction triggers a conformational change in the pore, leading to its opening. The open mPTP allows for the influx of solutes and water into the mitochondrial matrix, causing mitochondrial swelling, dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to cell death. This compound exerts its protective effect by binding to CypD, preventing its association with the mPTP complex and thereby inhibiting pore opening.
References
- 1. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline and N-Methyl-4-Isoleucine Cyclosporin (this compound) Mitigate Storage/Reperfusion Injury After Rat Liver Transplantation Through Suppression of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NIM811 in flow cytometry experiments. The information is designed to help identify and address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive derivative of cyclosporin A.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP) through its binding to cyclophilin D, a key regulatory component of the pore.[2][3] This inhibition prevents the opening of the mPTP, thereby blocking mitochondrial depolarization, swelling, and the release of pro-apoptotic factors, which ultimately protects cells from certain forms of cell death.[1][4]
Q2: Why is this compound used in flow cytometry experiments?
A2: In flow cytometry, this compound is primarily used as a tool to study the role of the mitochondrial permeability transition in various cellular processes, such as apoptosis and necrosis.[1] Researchers use this compound to determine whether a particular stimulus induces cell death via an mPTP-dependent mechanism. By treating cells with this compound, scientists can assess whether it blocks changes in mitochondrial membrane potential (ΔΨm), cell viability, or other cellular parameters measured by flow cytometry.
Q3: Can this compound directly interfere with common fluorescent dyes used in flow cytometry?
A3: Currently, there is no direct evidence in the reviewed literature to suggest that this compound interferes with the spectral properties of commonly used fluorescent dyes. However, its biological activity, which stabilizes mitochondrial membrane potential, will inherently alter the fluorescence of potentiometric dyes like JC-1, TMRM, and TMRE in cells where mPTP opening is induced. This is an expected outcome of its mechanism of action, not a direct chemical interference with the dye itself.
Q4: Does this compound affect the forward scatter (FSC) or side scatter (SSC) of cells?
A4: this compound's effect on forward and side scatter is an indirect consequence of its biological activity. In experimental models where a stimulus causes cell shrinkage (decreased FSC) and changes in internal complexity (altered SSC) as part of the apoptotic process, this compound treatment can prevent these changes by inhibiting cell death. Therefore, this compound-treated cells may exhibit FSC and SSC profiles similar to healthy, untreated controls, which could be misinterpreted as an artifact if the biological context is not considered.
Q5: What is a typical working concentration for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, in vitro studies have shown efficacy in the range of 0.2 µM to 20 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No change in mitochondrial membrane potential dye fluorescence in positive control for apoptosis after this compound treatment. | This is the expected biological effect of this compound, which inhibits mitochondrial depolarization. | This is likely not an artifact. This result suggests that the apoptotic stimulus you are using acts through the mitochondrial permeability transition pore, and this compound is effectively inhibiting this process. |
| Unexpectedly high cell viability in this compound-treated samples exposed to a cell death stimulus. | This compound is preventing cell death by inhibiting the mPTP. | This is the anticipated protective effect of this compound. Compare these results to your untreated and vehicle-treated controls to confirm the compound's efficacy. |
| Shift in forward scatter (FSC) and/or side scatter (SSC) in this compound-treated cells compared to the apoptotic control group. | This compound is preventing the morphological changes associated with apoptosis, such as cell shrinkage (decreased FSC) and chromatin condensation (increased SSC). | Gate on your cell populations based on appropriate controls (unstained, vehicle-treated). The lack of change in scatter properties in the presence of this compound is indicative of its protective effect. |
| High background fluorescence in all samples. | This is a common flow cytometry issue and is unlikely to be directly caused by this compound. Potential causes include insufficient washing, high antibody concentration, or cellular autofluorescence. | - Increase the number of wash steps. - Titrate your antibodies to determine the optimal concentration. - Include an unstained control to assess autofluorescence and, if necessary, use a viability dye to exclude dead cells, which often have higher autofluorescence.[5] |
| Weak signal from the mitochondrial membrane potential dye. | This can be due to several factors unrelated to this compound, such as low dye concentration, inappropriate incubation time, or efflux of the dye from the cells. | - Optimize the concentration of the mitochondrial dye. - Ensure the incubation time and temperature are appropriate for the specific dye being used. - Consider using an efflux pump inhibitor, such as Verapamil, if you are working with cells known to have high efflux pump activity (e.g., stem cells).[6] |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Working Concentrations of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 for HCV RNA Replication | 0.66 µM | Human hepatoma cells (replicon system) | [7] |
| Effective Concentration (in vitro) | 5 µM | Primary human skeletal myoblasts (hypoxia model) | [2] |
| Effective Concentration (in vitro) | 5 µM | Rat liver grafts (storage solution) | [4] |
| Effective Concentration (in vivo) | 10 mg/kg | Rats (Traumatic Brain Injury model) | [8] |
Experimental Protocols
Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm) using TMRM Staining and Flow Cytometry
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm in response to an apoptotic stimulus, and to evaluate the inhibitory effect of this compound.
Materials:
-
Cells in suspension
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptotic stimulus (e.g., staurosporine)
-
TMRM (stock solution in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a depolarization control
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Plate cells at a suitable density and allow them to adhere or recover overnight.
-
Prepare the following experimental groups:
-
Untreated Control
-
Vehicle Control (DMSO)
-
This compound alone
-
Apoptotic Stimulus alone
-
This compound + Apoptotic Stimulus
-
FCCP Control (for complete depolarization)
-
-
-
This compound Pre-treatment:
-
Dilute this compound to the desired final concentration in complete culture medium.
-
Add the this compound-containing medium to the designated wells/flasks and incubate for 1-2 hours at 37°C.
-
Add an equivalent volume of vehicle (DMSO) to the Vehicle Control and Apoptotic Stimulus alone groups.
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus to the "Apoptotic Stimulus alone" and "this compound + Apoptotic Stimulus" groups.
-
Incubate for the time required to induce apoptosis (this should be determined empirically).
-
-
TMRM Staining:
-
During the last 20-30 minutes of the incubation period, add TMRM to all tubes/wells to a final concentration of 20-100 nM (optimize for your cell type).
-
For the FCCP control, add FCCP to a final concentration of 1-10 µM.
-
Incubate at 37°C, protected from light.
-
-
Cell Harvesting and Staining:
-
Gently harvest the cells (e.g., by trypsinization for adherent cells, followed by neutralization with complete medium).
-
Transfer the cell suspensions to flow cytometry tubes.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 300-500 µL of ice-cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer. TMRM fluorescence is typically detected in the PE channel.
-
Collect a sufficient number of events for statistical analysis (e.g., 10,000-20,000 events per sample).
-
Analyze the data using appropriate software. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
Visualizations
References
- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NIM811 Dose-Response Optimization in Neurotrauma Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dose-response of NIM811 in preclinical neurotrauma research. This compound, a non-immunosuppressive analog of cyclosporin A, shows significant promise as a neuroprotective agent by inhibiting the mitochondrial permeability transition pore (mPTP), a key event in the secondary injury cascade following neurotrauma.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal dose of this compound in rodent models of neurotrauma?
A1: For traumatic brain injury (TBI) in rats, a dose of 10 mg/kg has been identified as the most effective in providing neuroprotection, improving cognitive outcomes, and attenuating mitochondrial dysfunction.[1][2] Studies have shown that the dose-response curve for this compound is an inverted U-shape, with the 10 mg/kg dose demonstrating significantly greater tissue sparing compared to both lower (5 mg/kg) and higher (20 mg/kg, 40 mg/kg) doses.[1] In spinal cord injury (SCI) models, a 10 mg/kg dose also showed significant improvement in locomotor performance, while higher doses of 20 and 40 mg/kg were more effective in improving bladder control and reducing the lesion extent.[5][6][7]
Q2: What is the primary mechanism of action for this compound in neuroprotection?
A2: this compound exerts its neuroprotective effects by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[1][8] It achieves this by binding to cyclophilin D (CypD), a key regulator of the mPTP.[1][8] This action prevents the collapse of the mitochondrial membrane potential, reduces oxidative damage, and ultimately limits secondary cell death pathways like apoptosis and necrosis that are triggered after the initial traumatic insult.[1][3][4]
Q3: Is this compound immunosuppressive like its parent compound, Cyclosporin A (CsA)?
A3: No, this compound is a non-immunosuppressive analog of Cyclosporin A.[2][3] This is a significant advantage as it allows for the investigation of its neuroprotective effects independent of immunomodulation. This compound does not inhibit calcineurin, the enzyme responsible for the immunosuppressive properties of CsA.[3]
Q4: When should this compound be administered post-injury for optimal effect?
A4: Early administration is crucial. In most preclinical studies demonstrating efficacy, this compound was administered as early as 15 minutes post-injury.[1][2][3] For behavioral studies, a subsequent dose at 24 hours post-injury has also been employed.[1][2] The therapeutic window for this compound is a critical factor to consider in experimental design.
Q5: What are the expected outcomes of successful this compound treatment in neurotrauma models?
A5: Successful treatment with an optimal dose of this compound has been shown to lead to:
-
Improved functional recovery: This includes better cognitive performance in TBI models (e.g., Morris water maze) and enhanced locomotor function in SCI models.[1][5][6][7]
-
Increased tissue sparing: Histological analysis should reveal a reduction in the size of the cortical lesion in TBI or the lesion extent in SCI.[1][5][7]
-
Attenuated mitochondrial dysfunction: This can be assessed by measuring parameters like the respiratory control ratio (RCR), which should be higher in this compound-treated animals compared to vehicle controls.[1][3]
-
Reduced oxidative damage: A decrease in markers of lipid peroxidation and protein nitration in mitochondrial fractions is expected.[3]
-
Decreased cell death: A reduction in apoptotic and necrotic cell death markers in the injured tissue should be observed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of therapeutic effect at 10 mg/kg | Timing of administration: The therapeutic window may have been missed. Route of administration: Improper administration (e.g., subcutaneous instead of intraperitoneal or oral gavage) can affect bioavailability.[9][10] Compound stability: this compound solution may have degraded. Animal model variability: The severity of the injury or the specific animal strain may influence the response. | Ensure administration occurs promptly after injury (e.g., within 15-30 minutes).[1][3] Verify the correct administration technique and ensure the full dose is delivered. Prepare fresh this compound solutions for each experiment. Re-evaluate the injury model for consistency and consider a pilot dose-response study in your specific model. |
| High variability in behavioral outcomes | Inconsistent injury severity: Variations in the surgical procedure can lead to different levels of initial damage. Animal handling stress: Stress can impact behavioral performance. Subjective scoring: Lack of blinding during behavioral assessment can introduce bias. | Standardize the injury procedure meticulously. Acclimatize animals to the testing environment and handle them consistently. Ensure all behavioral scoring is performed by an investigator blinded to the treatment groups. |
| Mitochondrial isolation yields poor quality mitochondria | Delayed tissue processing: Mitochondria are sensitive to post-mortem delays. Improper homogenization: Over-homogenization can damage mitochondria. Incorrect centrifugation speeds: Suboptimal g-forces can lead to poor separation. | Process brain or spinal cord tissue immediately after extraction. Optimize the homogenization technique to be gentle yet effective. Calibrate and verify the centrifuge speeds and times according to established protocols. |
| Unexpected toxicity or adverse effects | Vehicle-related issues: The vehicle used to dissolve this compound may have its own effects. Incorrect dosage calculation: Errors in calculating the dose for individual animal weights. Off-target effects: Although less toxic than CsA, high doses of this compound may have unforeseen effects.[11] | Run a vehicle-only control group to assess any effects of the solvent. Double-check all dosage calculations. If toxicity is observed, consider reducing the dose or evaluating a different administration route. In SCI models, higher doses (20 and 40 mg/kg) were associated with significant weight loss in the first week post-injury.[7] |
Data Presentation: Dose-Response of this compound in Neurotrauma
Table 1: Dose-Response of this compound on Cortical Tissue Sparing after TBI in Rats
| Treatment Group | Dose (mg/kg) | Mean Percentage of Cortical Damage (%) | Statistical Significance vs. Vehicle |
| Vehicle | - | ~35% | - |
| This compound | 5 | ~25% | p < 0.05 |
| This compound | 10 | ~15% | p < 0.0001 |
| This compound | 20 | ~23% | p < 0.05 |
| This compound | 40 | ~24% | p < 0.05 |
| Data synthesized from findings reported in Readnower et al., 2011.[1] |
Table 2: Dose-Dependent Effects of this compound on Functional Recovery after SCI in Rats
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| This compound | 10 | Open Field Locomotor Performance (BBB Score) | Significantly improved compared to vehicle.[5][6][7] |
| This compound | 20 | Return of Voluntary Bladder Control | Significantly improved compared to vehicle.[5][6][7] |
| This compound | 40 | Return of Voluntary Bladder Control | Significantly improved compared to vehicle.[5][6][7] |
| This compound | 20 | Rostral-Caudal Extent of Lesion | Significantly decreased compared to vehicle.[5][6][7] |
| This compound | 40 | Rostral-Caudal Extent of Lesion | Significantly decreased compared to vehicle.[5][6][7] |
| Data synthesized from findings reported in Springer et al., 2018.[5][6][7] |
Experimental Protocols
Key Experiment: Controlled Cortical Impact (CCI) Model for TBI and this compound Administration
Objective: To induce a standardized TBI in rats and administer this compound to assess its neuroprotective effects.
Materials:
-
Adult male Sprague-Dawley rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with a pneumatic impactor
-
This compound
-
Vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline)
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., between bregma and lambda).
-
Position the CCI impactor tip perpendicular to the exposed dura.
-
Induce the cortical impact with defined parameters (e.g., velocity, depth, and dwell time) to create a severe unilateral contusion.[1]
-
Following the impact, close the incision with sutures.
-
Prepare the this compound solution at the desired concentrations (e.g., 5, 10, 20, 40 mg/kg) in the appropriate vehicle.
-
Administer the calculated dose of this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage at 15 minutes post-injury.[1][3]
-
A second dose may be administered at 24 hours post-injury, depending on the experimental design.[1]
-
Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
Key Experiment: Assessment of Mitochondrial Respiration
Objective: To evaluate the effect of this compound on mitochondrial function following neurotrauma.
Materials:
-
Brain or spinal cord tissue from experimental animals
-
Mitochondrial isolation buffer
-
Dounce homogenizer
-
Centrifuge capable of reaching high g-forces
-
Oxygen electrode (e.g., Clark-type) or a high-resolution respirometer
-
Substrates for Complex I (e.g., glutamate, malate) and Complex II (e.g., succinate)
-
ADP
Procedure:
-
Isolate mitochondria from the injured tissue at a specific time point post-injury (e.g., 6 hours).[1]
-
Briefly, this involves homogenization of the tissue in ice-cold isolation buffer followed by differential centrifugation to pellet the mitochondrial fraction.
-
Determine the protein concentration of the isolated mitochondria.
-
Add a known amount of mitochondria to the respiration chamber containing respiration buffer and substrates for either Complex I or Complex II.
-
Measure the basal rate of oxygen consumption (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3).
-
After the ADP is consumed, the respiration rate will return to a lower level (State 4).
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration, which is an indicator of the coupling between the electron transport chain and oxidative phosphorylation.[3]
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits Cyclophilin D, preventing mPTP opening and subsequent cell death.
Experimental Workflow: Dose-Response Study
Caption: Workflow for a typical this compound dose-response optimization study in neurotrauma.
Logical Relationship: Troubleshooting Common Issues
Caption: Troubleshooting logic for addressing a lack of therapeutic effect with this compound.
References
- 1. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-injury administration of the mitochondrial permeability transition pore inhibitor, this compound, is neuroprotective and improves cognition after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of acute mitochondrial dysfunction after traumatic brain injury in mice by this compound, a non-immunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-treatment with the cyclosporin derivative, this compound, reduced indices of cell death and increased the volume of spared tissue in the acute period following spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. taylorandfrancis.com [taylorandfrancis.com]
minimizing variability in NIM811 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with NIM811.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: My this compound treatment shows inconsistent results between experiments. What are the potential causes?
Answer: Inconsistent results with this compound can stem from several factors related to compound handling, experimental setup, and biological variability. Here is a checklist to troubleshoot this issue:
-
This compound Preparation and Storage:
-
Solubility: this compound has poor water solubility. Ensure you are using an appropriate solvent, such as DMSO, for your stock solution. Prepare fresh dilutions in your experimental buffer or medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Stock Concentration Verification: If possible, verify the concentration of your this compound stock solution spectrophotometrically.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize degradation.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to treatment.
-
Cell Density: Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect cellular metabolism and drug response.
-
Serum Concentration: The presence of serum proteins can affect the bioavailability of this compound. If you observe variability, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cell type.
-
-
Experimental Controls:
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Positive Control: Use a known inducer of the mitochondrial permeability transition pore (mPTP), such as a high concentration of calcium chloride or an agent like Ionomycin, to ensure your assay system is working correctly.
-
Question 2: I'm observing unexpected cytotoxicity in my cell-based assays with this compound. How can I mitigate this?
Answer: While this compound is generally less toxic than its parent compound, Cyclosporin A, cytotoxicity can occur, especially at higher concentrations or with prolonged exposure.
-
Concentration Range: Determine the optimal, non-toxic concentration range for your specific cell type and experiment duration. Studies have shown that this compound exhibits no significant cytotoxicity at concentrations below 30 μM in HCV replicon cells. Perform a dose-response curve to identify the IC50 for cytotoxicity using an assay like MTS or LDH release.
-
Treatment Duration: Shorten the incubation time with this compound. The desired inhibitory effect on cyclophilin D and the mPTP is often rapid.
-
Distinguishing Apoptosis/Necrosis from mPTP Inhibition: this compound is known to inhibit apoptosis and necrosis in certain contexts by blocking the mPTP. Use specific markers to differentiate between general cytotoxicity and the intended cytoprotective effects. For example, assess caspase activation for apoptosis or plasma membrane integrity for necrosis.
Question 3: How can I confirm that the observed effects in my experiment are specifically due to mPTP inhibition by this compound?
Answer: To ensure the observed effects are on-target, it's crucial to include appropriate controls and complementary experiments.
-
Use a Negative Control Compound: Employ an immunosuppressive agent that does not inhibit the mPTP, such as Tacrolimus, which inhibits calcineurin through a different mechanism. If the effect is specific to this compound and not observed with Tacrolimus, it points towards an mPTP-dependent mechanism.
-
Genetic Controls: If available, use cells from cyclophilin D (gene name: PPIF) knockout mice. The effects of this compound on mPTP opening should be significantly diminished or absent in these cells.
-
Direct mPTP Assays: Directly measure mPTP opening in isolated mitochondria or permeabilized cells using assays like the Calcium Retention Capacity (CRC) assay or a mitochondrial swelling assay. This will directly link the cellular effects to mitochondrial function.
Question 4: My Calcium Retention Capacity (CRC) assay results are not reproducible. What are the common pitfalls?
Answer: The CRC assay is a powerful tool but requires careful execution.
-
Mitochondrial Quality: The health of the isolated mitochondria is paramount. Work quickly and keep samples on ice throughout the isolation procedure to prevent degradation. Assess mitochondrial integrity and coupling before starting the assay.
-
Calcium Concentration: The concentration of the calcium pulses is critical. Use a calibrated calcium solution and ensure the injection volume is precise.
-
Buffer Composition: The composition of the assay buffer, including substrate availability (e.g., glutamate, malate) and the absence of phosphate (which can independently trigger mPTP opening), is crucial for consistent results.
-
Protein Concentration: Use a consistent amount of mitochondrial protein for each well or cuvette, as this will directly impact the calcium buffering capacity.
Quantitative Data Summary
The following
identifying potential NIM811 cross-reactivity with cyclophilin subtypes
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the cross-reactivity of the cyclophilin inhibitor, NIM811, with various cyclophilin subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cross-reactivity with cyclophilin subtypes a concern?
A1: this compound is a non-immunosuppressive analog of cyclosporin A that acts as a potent inhibitor of cyclophilins.[1][2] Cyclophilins are a family of proteins with diverse cellular functions, and different subtypes are localized in various cellular compartments.[3][4] As a "pan-cyclophilin inhibitor," this compound is known to bind to multiple cyclophilin isoforms.[1] Understanding its specific binding affinity and inhibitory activity against each subtype is crucial because off-target inhibition can lead to unintended cellular effects and potential toxicity. For example, while inhibition of cyclophilin A (CypA) is linked to antiviral effects against HIV-1, and cyclophilin B (CypB) inhibition can affect hepatitis C virus (HCV) replication, inhibition of cyclophilin D (CypD) modulates the mitochondrial permeability transition pore (mPTP), a key regulator of cell death.[5][6][7]
Q2: How does this compound's affinity for cyclophilins compare to that of Cyclosporin A (CsA)?
A2: this compound generally exhibits a higher binding affinity for cyclophilins than its parent compound, Cyclosporin A (CsA).[5][8] While specific binding constants can vary depending on the assay, this compound's enhanced affinity is a key feature of its potent biological activity. This increased affinity, coupled with its lack of significant immunosuppressive action, makes it a subject of interest for various therapeutic applications.[5]
Q3: What are the known cyclophilin subtypes that this compound interacts with?
A3: this compound is known to interact with several cyclophilin subtypes, including:
-
Cyclophilin A (CypA): The primary cytosolic cyclophilin, involved in protein folding, signal transduction, and viral replication.[6][9]
-
Cyclophilin B (CypB): Located in the endoplasmic reticulum, it plays a role in protein folding and secretion, particularly of procollagen.[4][10] this compound's interaction with CypB is relevant to its anti-HCV activity.[5][11]
-
Cyclophilin D (CypD): A mitochondrial matrix protein that is a key regulator of the mitochondrial permeability transition pore (mPTP).[7][12]
While this compound is considered a pan-cyclophilin inhibitor, the extent of its interaction with other less-studied cyclophilin subtypes is an active area of research.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in PPIase activity assays. | 1. Substrate concentration is too high, leading to substrate competition.2. Enzyme concentration is not optimal.3. Instability of this compound in the assay buffer. | 1. Ensure the substrate concentration is well below the Michaelis constant (Km) for the specific cyclophilin isoform.2. Titrate the enzyme concentration to ensure the reaction is in the linear range.3. Prepare fresh this compound solutions for each experiment and minimize the time between dilution and use. |
| Low signal-to-noise ratio in Fluorescence Polarization (FP) binding assays. | 1. The fluorescently labeled ligand has low affinity for the cyclophilin subtype.2. The concentration of the fluorescent ligand is too high.3. Non-specific binding of the fluorescent ligand or this compound to the assay plate or other components. | 1. Synthesize or procure a fluorescent probe with higher affinity for the target cyclophilin.2. Optimize the fluorescent ligand concentration to be at or below its Kd for the target protein.3. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer and use low-binding microplates. |
| Difficulty in achieving saturation in Isothermal Titration Calorimetry (ITC) experiments. | 1. The binding affinity of this compound for the cyclophilin subtype is too weak for accurate determination by ITC.2. Mismatch in buffer composition between the sample cell and the syringe. | 1. Consider using a more sensitive technique like fluorescence polarization or a competitive binding assay.2. Ensure identical buffer composition in both the cell (containing the cyclophilin) and the syringe (containing this compound) to minimize heat of dilution effects. |
| Unexpected cellular effects observed in experiments with this compound. | 1. Off-target effects due to the inhibition of multiple cyclophilin subtypes.2. The observed phenotype is a result of inhibiting a less-studied cyclophilin isoform. | 1. Correlate the observed cellular phenotype with the known functions of the cyclophilin subtypes for which this compound has the highest affinity.2. Perform knockdown or knockout experiments for specific cyclophilin subtypes to dissect the individual contributions to the observed effect. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of this compound and Cyclosporin A (CsA) with various cyclophilin subtypes. It is important to note that direct comparative data for all subtypes is limited, and values can vary based on the experimental method used.
| Cyclophilin Subtype | Ligand | Parameter | Value | Reference |
| Cyclophilin A (CypA) | This compound | Ki | 2.1 nM | [13] |
| Cyclophilin A (CypA) | This compound | Relative Binding Affinity vs. CsA | ~1.7-fold higher | [5] |
| Cyclophilin B (CypB) | This compound | Relative Binding Affinity vs. CsA | Similar to CypA | [5] |
| Cyclophilin D (CypD) | This compound | Kd | 13.4 nM | [12] |
| Cyclophilin A (CypA) | Cyclosporin A | IC50 (PPIase) | 5 nM | [14] |
Experimental Protocols
Peptidyl-Prolyl Isomerase (PPIase) Activity Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of a specific cyclophilin subtype.
Materials:
-
Recombinant human cyclophilin protein (subtype of interest)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.8
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Chymotrypsin
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the recombinant cyclophilin protein to a final concentration in the low nanomolar range (to be optimized for each subtype).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare the substrate solution by dissolving Suc-AAPF-pNA in a solution of LiCl in trifluoroethanol.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately add chymotrypsin to each well. Chymotrypsin will cleave the p-nitroanilide moiety from the trans-isomer of the substrate, producing a colorimetric signal.
-
Monitor the increase in absorbance at 390 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol determines the binding affinity of this compound to a cyclophilin subtype through competition with a fluorescently labeled ligand.
Materials:
-
Recombinant human cyclophilin protein (subtype of interest)
-
This compound
-
Fluorescently labeled ligand (e.g., a fluorescein-conjugated cyclosporin A derivative)
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5
-
Black, low-binding 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the recombinant cyclophilin protein. The final concentration should be optimized to be around the Kd of the fluorescent ligand.
-
Add the fluorescently labeled ligand to each well at a constant concentration (typically at or below its Kd).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Include control wells containing only the fluorescent ligand (for minimum polarization) and wells with the cyclophilin and fluorescent ligand but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the maximum and minimum polarization values.
-
Plot the percent inhibition against the this compound concentration and fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the Ki value.
Visualizations
Caption: Experimental workflow for assessing this compound's cross-reactivity.
Caption: this compound's impact on Cyclophilin A-mediated signaling pathways.
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp47 and cyclophilin B traverse the endoplasmic reticulum with procollagen into pre-Golgi intermediate vesicles. A role for Hsp47 and cyclophilin B in the export of procollagen from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin A regulates JNK/p38-MAPK signaling through its physical interaction with ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal Type I Collagen Post-translational Modification and Crosslinking in a Cyclophilin B KO Mouse Model of Recessive Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Navigating Long-Term NIM811 In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators conducting long-term in vivo studies with NIM811. Addressing potential challenges through troubleshooting guides and frequently asked questions, this resource aims to facilitate smoother experimental execution and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-methyl-4-isoleucine cyclosporin, is a non-immunosuppressive derivative of cyclosporin A. Its principal mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP) through its interaction with cyclophilin D.[1][2] This action prevents mitochondrial swelling and the release of pro-apoptotic factors, thereby protecting cells from certain forms of cell death.[1][2]
Q2: Is this compound less toxic than its parent compound, cyclosporin A (CsA)?
A2: Yes, this compound is reported to be less toxic than CsA, particularly concerning nephrotoxicity.[1] While CsA's clinical use can be limited by its immunosuppressive and toxic effects, this compound was developed to retain the cytoprotective properties of CsA without causing significant immunosuppression.[1][3]
Q3: What are the most common adverse effects observed with long-term this compound administration in preclinical and clinical studies?
A3: Based on available data, potential adverse effects with prolonged this compound treatment, especially at higher doses, may include:
-
Weight loss: A dose-dependent weight loss has been observed in rats receiving 20 mg/kg and 40 mg/kg of this compound over a 42-day period.[4]
-
Elevated bilirubin: Mild and clinically non-significant elevations in bilirubin have been reported in human studies at doses of 400 mg and 600 mg twice daily over 14 days.[3]
-
Thrombocytopenia: Significant declines in platelet numbers were also noted in the same human study at the higher dose levels.[3]
Q4: How should I formulate this compound for oral administration in rodents?
A4: A common method for preparing this compound for oral gavage in rats is as a microemulsion. A stock solution can be made by mixing this compound in Cremophor EL, followed by the addition of corn oil and ethanol. This stock solution is then diluted with saline to achieve the desired working concentrations.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant weight loss in animals | High dose of this compound, stress from repeated administration, or off-target effects. | 1. Dose-response pilot study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) for the specific animal model and study duration.[5] 2. Monitor food and water intake: Ensure that the observed weight loss is not due to decreased consumption. If it is, consider more palatable vehicle options or supportive care. 3. Refine administration technique: For oral gavage, ensure technicians are well-trained to minimize stress and potential injury.[6] Consider alternative, less stressful dosing methods if possible.[5] |
| Elevated liver enzymes (e.g., ALT, AST) or bilirubin | Potential hepatotoxicity, particularly at higher doses or with prolonged exposure. | 1. Establish baseline values: Measure liver function markers before initiating the study to have a clear baseline for each animal. 2. Regular monitoring: Implement a regular blood sampling schedule (e.g., monthly) to monitor liver enzymes and bilirubin levels throughout the study.[7] 3. Histopathological analysis: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough histopathological examination of the liver to assess for any morphological changes.[7] |
| Decreased platelet count (Thrombocytopenia) | Potential hematological toxicity of this compound at higher concentrations. | 1. Regular hematological monitoring: Conduct complete blood counts (CBCs) at regular intervals to monitor platelet levels, as well as other hematological parameters.[7] 2. Dose adjustment: If a significant and progressive decline in platelets is observed, consider reducing the dose of this compound. |
| Inconsistent experimental results | Issues with drug formulation, stability, or administration leading to variable bioavailability. | 1. Formulation consistency: Prepare fresh formulations regularly and ensure thorough mixing to maintain a homogenous suspension or solution. 2. Pharmacokinetic analysis: If feasible, conduct a pilot pharmacokinetic study with your chosen formulation and administration route to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) in your animal model. This will help in designing an optimal dosing schedule.[5] |
Quantitative Data Summary
Table 1: Effects of this compound on Body Weight in Rats (42-Day Study)
| Treatment Group | Day 3 Post-Injury | Day 7 Post-Injury |
| Vehicle | No significant change | No significant change |
| This compound (20 mg/kg) | Significant weight loss (p < 0.05) | Significant weight loss (p < 0.05) |
| This compound (40 mg/kg) | Significant weight loss (p < 0.05) | Significant weight loss (p < 0.05) |
| (Data summarized from a study on spinal cord injury in rats)[4] |
Table 2: Hematological and Biochemical Findings in a 14-Day Human Study
| Parameter | This compound Dose (400 mg & 600 mg bid) |
| Bilirubin | Mild, clinically non-significant elevations |
| Platelets | Significant declines |
| (Data from a clinical trial in HCV patients, indicative of potential long-term effects)[3] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rat Model
This protocol is based on a 42-day study in a rat model of spinal cord injury.[4]
-
Animal Model: Adult female Long-Evans rats (225-250 g).
-
This compound Formulation (for oral gavage):
-
Prepare a stock solution by mixing 100 mg of this compound in 0.45 mL of Cremophor EL.
-
Add 0.4 mL of corn oil and bring the total volume to 1.0 mL with ethanol to create a 10% stock solution.
-
On the day of administration, dilute the stock solution with saline to the desired final concentrations (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).
-
-
Dosing Regimen:
-
Administer the first dose 15 minutes post-injury.
-
Continue with daily oral gavage for the duration of the study (42 days).
-
-
Monitoring:
-
Body weight: Measure daily for the first week, then weekly thereafter.
-
Clinical observations: Daily checks for signs of distress, altered behavior, or poor health.
-
Blood sampling (recommended for longer studies): Monthly collection of blood via a suitable method (e.g., tail vein) for hematological and biochemical analysis, with a focus on platelet count and liver function markers.
-
Protocol 2: Monitoring Mitochondrial Permeability Transition (MPT) Inhibition In Vivo
This protocol provides a conceptual framework for assessing the in vivo efficacy of this compound in inhibiting MPT, based on methodologies used in liver injury models.[8]
-
Animal Model: C57BL/6 mice.
-
Induction of MPT: Utilize a relevant injury model known to induce MPT (e.g., massive hepatectomy).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) prior to or following the injury, as per the experimental design.
-
In Vivo Imaging:
-
Use intravital confocal/multiphoton microscopy to visualize mitochondrial membrane potential and cell death in the target organ.
-
Administer fluorescent dyes such as:
-
Rhodamine 123: To assess mitochondrial membrane potential (depolarization is indicated by reduced fluorescence).
-
Propidium Iodide: To identify non-viable cells (stains the nuclei of dead cells).
-
Calcein-AM: Co-loaded with a quenching agent to assess MPT pore opening (entry of calcein into mitochondria indicates MPT).
-
-
-
Biochemical Analysis:
-
Collect tissue samples at specified time points.
-
Measure hepatic ATP levels to assess the impact on cellular energy status.
-
Perform Western blotting for mitochondrial cytochrome c release and caspase-3 activation to evaluate downstream apoptotic signaling.
-
Visualizations
Caption: this compound signaling pathway inhibiting apoptosis.
Caption: Long-term this compound in vivo experimental workflow.
References
- 1. Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.umich.edu [pharmacy.umich.edu]
- 6. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents mitochondrial dysfunction, attenuates liver injury, and stimulates liver regeneration after massive hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: NIM811 versus Cyclosporin A for Neuroprotection in Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NIM811 and Cyclosporin A (CsA) as potential neuroprotective agents in the context of Traumatic Brain Injury (TBI). It synthesizes preclinical experimental data, details the methodologies of key studies, and visualizes the primary signaling pathways involved.
Executive Summary
Both Cyclosporin A and its non-immunosuppressive analog, this compound, have demonstrated significant neuroprotective effects in preclinical models of TBI.[1] Their primary shared mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical event in the secondary injury cascade following TBI.[1] A key distinction lies in their interaction with calcineurin; CsA inhibits calcineurin, leading to immunosuppression, whereas this compound does not.[1] Preclinical evidence suggests that this compound is as effective as CsA in affording neuroprotection, implying that mPTP inhibition is the principal driver of their therapeutic benefit in TBI, independent of calcineurin inhibition.[1] While CsA has progressed to clinical trials for TBI, there is currently no evidence of this compound having entered clinical trials for this indication.
Mechanism of Action
Traumatic brain injury triggers a cascade of secondary injury mechanisms, a pivotal one being mitochondrial dysfunction. A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.
Cyclosporin A (CsA) exerts its neuroprotective effects through two primary pathways. Firstly, by binding to cyclophilin D (CypD), a component of the mPTP, CsA prevents the pore from opening.[2] Secondly, CsA also binds to cyclophilin A, which in turn inhibits calcineurin, a phosphatase involved in T-cell activation, leading to its well-known immunosuppressive effects.[3]
This compound (N-methyl-4-isoleucine-cyclosporin) is a derivative of CsA specifically designed to retain its potent mPTP inhibitory function by binding to cyclophilin D, while lacking the ability to inhibit calcineurin.[1] This distinction makes this compound a valuable tool for isolating the neuroprotective effects of mPTP inhibition from those of immunosuppression.
Below is a diagram illustrating the distinct signaling pathways of this compound and Cyclosporin A.
Preclinical Performance: A Head-to-Head Comparison
A pivotal study by Mbye et al. (2008) provides a direct comparison of the neuroprotective efficacy of this compound and CsA in a mouse model of severe controlled cortical impact (CCI) TBI.[1] The findings from this study are summarized in the tables below.
Table 1: Effect on Calpain-Mediated Cytoskeletal Degradation
Calpain-mediated breakdown of α-spectrin is a marker of cytoskeletal damage following TBI. Both this compound and CsA significantly reduced the levels of spectrin breakdown products (SBDPs) 24 hours post-injury.
| Treatment Group | Dose | 145 kDa SBDP Level (relative to sham) | 150 kDa SBDP Level (relative to sham) |
| Vehicle | - | Significantly Increased | Significantly Increased |
| This compound | 10 mg/kg | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Cyclosporin A | 20 mg/kg | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Data synthesized from Mbye et al., 2008.[1] |
Table 2: Improvement in Motor Function
Motor function was assessed using a composite Neuroscore at 48 hours and 7 days post-TBI. Higher scores indicate better motor function. Both treatments led to significant improvements in motor function, reaching levels comparable to sham-injured animals.[1]
| Treatment Group | Dose | Composite Neuroscore (48 hours post-TBI) | Composite Neuroscore (7 days post-TBI) |
| Vehicle | - | Significantly Decreased vs. Sham | Significantly Decreased vs. Sham |
| This compound | 10 mg/kg | Significantly Improved vs. Vehicle | Significantly Improved vs. Vehicle |
| Cyclosporin A | 20 mg/kg | Significantly Improved vs. Vehicle | Significantly Improved vs. Vehicle |
| Data synthesized from Mbye et al., 2008.[1] |
Table 3: Reduction in Neurodegeneration
Neurodegeneration was quantified at 7 days post-TBI using de Olmos silver staining, which identifies degenerating neurons. Both this compound and CsA significantly attenuated post-traumatic neurodegeneration.[1]
| Treatment Group | Dose | Neurodegeneration (relative to sham) |
| Vehicle | - | Significantly Increased |
| This compound | 10 mg/kg | Significantly Reduced vs. Vehicle |
| Cyclosporin A | 20 mg/kg | Significantly Reduced vs. Vehicle |
| Data synthesized from Mbye et al., 2008.[1] |
Experimental Protocols
The data presented above were generated using a well-established preclinical model of TBI. Understanding the methodology is crucial for interpreting the results.
Controlled Cortical Impact (CCI) TBI Model
The CCI model is a widely used method to induce a focal brain injury that mimics many aspects of human TBI.
1. Animal Model: The experiments were conducted on male CF-1 mice.
2. Anesthesia and Surgery:
-
Mice were anesthetized with an appropriate anesthetic agent.
-
A craniotomy was performed over the parietal cortex to expose the brain.
3. Injury Induction:
-
A controlled cortical impact device with a pneumatic or electromagnetic piston was used.
-
The impactor tip was positioned over the exposed dura.
-
A severe injury was induced with a cortical deformation of 1.0 mm at a specific velocity.
4. Drug Administration:
-
This compound: Administered intraperitoneally at a dose of 10 mg/kg.
-
Cyclosporin A: Administered intraperitoneally at a dose of 20 mg/kg.
-
Timing: Initial dose was given 15 minutes post-injury, with a second dose at 24 hours for motor function and neurodegeneration studies.[1]
5. Outcome Measures:
-
Cytoskeletal Degradation: Assessed at 24 hours post-TBI by Western blot for α-spectrin breakdown products.[1]
-
Motor Function: Evaluated at 48 hours and 7 days post-TBI using a composite neuroscore that includes tests for forelimb and hindlimb extension, grid-walk footfalls, and resistance to lateral pulsion.[1]
-
Neurodegeneration: Quantified at 7 days post-TBI using de Olmos silver staining to identify degenerating neurons in the injured hemisphere.[1]
Clinical Trials and Future Directions
The translation from preclinical findings to clinical application is a critical step in drug development.
Cyclosporin A: CsA has been investigated in several clinical trials for severe TBI.[2][4] Phase II trials have demonstrated that CsA is safe and well-tolerated in TBI patients.[2][4] Some studies have shown a trend towards improved outcomes, with a dose-related improvement in the extended Glasgow Outcome Scale (GOS-E) score observed in one trial.[2] The Copenhagen Head Injury Ciclosporin (CHIC) study, a Phase IIa trial, confirmed that ciclosporin can cross the blood-brain barrier in TBI patients and showed a trend towards a decrease in biomarkers of brain injury during treatment.[4]
This compound: Despite its promising preclinical profile and the advantage of lacking immunosuppressive effects, a thorough search of clinical trial registries and scientific literature did not yield any evidence of this compound being evaluated in clinical trials for Traumatic Brain Injury.
The preclinical data strongly suggest that the neuroprotective effects of CsA in TBI are primarily mediated by mPTP inhibition. This compound, by isolating this mechanism, presents a compelling case for a therapeutic candidate with a potentially better safety profile due to the absence of immunosuppression. The lack of clinical trials for this compound in TBI represents a significant gap and a potential opportunity for future research and development in the field of neurotrauma.
Conclusion
Both this compound and Cyclosporin A demonstrate robust neuroprotective effects in a preclinical model of TBI, primarily through the inhibition of the mitochondrial permeability transition pore. The comparable efficacy of the non-immunosuppressive this compound suggests that calcineurin inhibition is not essential for the neuroprotective action of CsA in this context. While CsA has progressed to clinical evaluation, the clinical development of this compound for TBI remains an unexplored but promising avenue for a more targeted therapeutic approach. Further research, including clinical trials, is warranted to determine the full therapeutic potential of this compound for patients with Traumatic Brain Injury.
References
- 1. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcineurin inhibition enhances motor neuron survival following injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copenhagen Head Injury Ciclosporin Study: A Phase IIa Safety, Pharmacokinetics, and Biomarker Study of Ciclosporin in Severe Traumatic Brain Injury Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NIM811 and Sanglifehrin A as Antiviral Agents
For Immediate Publication
Cambridge, MA – November 19, 2025 – In the landscape of host-targeting antiviral research, the cyclophilin inhibitors NIM811 and Sanglifehrin A have emerged as significant candidates. This guide provides a detailed comparison of their antiviral performance, mechanisms of action, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.
Both this compound, a non-immunosuppressive cyclosporine A analog, and Sanglifehrin A, a natural polyketide, exert their antiviral effects by inhibiting host cyclophilins, cellular enzymes critical for the replication of a range of viruses. Their distinct structural properties, however, lead to variations in potency and potential therapeutic applications.
Quantitative Performance Overview
The antiviral efficacy of this compound and Sanglifehrin A has been predominantly evaluated against Hepatitis C Virus (HCV). The following tables summarize the key quantitative data from in vitro studies.
Table 1: Antiviral Activity (EC₅₀) Against Hepatitis C Virus (HCV)
| Compound | HCV Genotype | Cell Line | EC₅₀ (µM) | Citation(s) |
| This compound | 1a (subgenomic replicon) | Huh-7 | 0.42 | [1] |
| 1a (genomic replicon) | Huh-7 | 0.35 | [1] | |
| 1b (subgenomic replicon) | Huh-7 (con1) | 0.66 | [1] | |
| 1b (genomic replicon) | Huh 21-5 | 0.64 | [1] | |
| Sanglifehrin A | 1b (subgenomic replicon) | Huh 5-2 | 0.32 | [2] |
| 1b (subgenomic replicon) | Huh 9-13 | 0.019 | [2] | |
| Cyclosporin A | 1b (subgenomic replicon) | Huh 5-2 | 0.306 | [2] |
| (for comparison) | 1b (subgenomic replicon) | Huh 9-13 | 0.415 | [2] |
Table 2: Cytotoxicity Data (CC₅₀)
| Compound | Cell Line | CC₅₀ (µM) | Citation(s) |
| This compound | Huh-7 based replicon cells | >30 | [1] |
| Sanglifehrin B | Huh 5-2 | 2.9 | [2] |
| (related natural product) | |||
| Sanglifehrin D | Huh 5-2 | 1.9 | [2] |
| (related natural product) |
Note: Direct CC₅₀ values for Sanglifehrin A were not specified in the reviewed literature, but data for related natural sanglifehrins are provided for context.
Mechanism of Action: Targeting Host Cyclophilins
Both this compound and Sanglifehrin A inhibit viral replication by binding to host cell cyclophilins, a family of peptidyl-prolyl isomerases.[3][4] These enzymes are co-opted by various viruses to aid in protein folding and conformational changes necessary for their life cycle.
For Hepatitis C Virus , cyclophilin A (CypA) and cyclophilin B (CypB) are crucial. CypB has been shown to interact with the HCV NS5B RNA-dependent RNA polymerase, enhancing its RNA binding activity.[3] CypA is thought to be involved in the proper assembly of the HCV replication complex through its interaction with the viral protein NS5A.[4][5] By binding to these cyclophilins, this compound and Sanglifehrin A disrupt these essential virus-host interactions, thereby inhibiting viral replication.[2][3] Sanglifehrins have been demonstrated to be more potent than cyclosporin A in disrupting the NS5A-cyclophilin complexes.[2]
For Human Immunodeficiency Virus (HIV) , the antiviral mechanism of cyclophilin inhibitors like this compound involves the interaction between CypA and the viral Gag polyprotein. CypA is incorporated into HIV-1 virions, and this incorporation is thought to be important for subsequent steps in the viral life cycle, including uncoating and infectivity in the new host cell. This compound binds to CypA, preventing its incorporation into new virions and thereby reducing their infectivity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Sanglifehrin A.
HCV Replicon Assay
This assay is a cornerstone for evaluating anti-HCV compounds in a cell-based system that mimics viral RNA replication.
-
Cell Culture: Huh-7 human hepatoma cells, or their derivatives (e.g., Huh 5-2, Huh 9-13), harboring subgenomic or genomic HCV replicons are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[1][2]
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Sanglifehrin A). A vehicle control (e.g., DMSO) is run in parallel.[1]
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Quantification of HCV RNA Replication:
-
Luciferase Reporter Assay: If a luciferase reporter is present in the replicon, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence relative to the vehicle control indicates inhibition of replication.[6]
-
Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using qRT-PCR with HCV-specific primers and probes. The results are often normalized to a housekeeping gene to control for cell number.[1]
-
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Culture and Treatment: The same cell line used in the antiviral assay is seeded and treated with the same concentrations of the test compound.
-
Incubation: The incubation period is identical to that of the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using various methods, such as:
-
MTS/MTT Assay: These colorimetric assays measure the metabolic activity of the cells. A reduction in color development indicates a decrease in cell viability.[1]
-
Calcein AM Assay: This fluorescent assay measures the integrity of the cell membrane.
-
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Concluding Remarks
The host-targeting mechanism of these compounds presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[7] Further research, including detailed pharmacokinetic and safety profiling of Sanglifehrin A and its derivatives, is warranted to fully elucidate their promise as next-generation antiviral agents.
References
- 1. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cyclophilins and Their Roles in Hepatitis C Virus and Flavivirus Infections: Perspectives for Novel Antiviral Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of Naturally Occurring Polyketide Cyclophilin Inhibitors from the Sanglifehrin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally distinct cyclosporin and sanglifehrin analogs CRV431 and NV556 suppress established HCV infection in humanized-liver mice | PLOS One [journals.plos.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Combinations of cyclophilin inhibitor this compound with hepatitis C Virus NS3-4A Protease or NS5B polymerase inhibitors enhance antiviral activity and suppress the emergence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NIM811's Efficacy on Mitochondrial Permeability Transition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NIM811, a non-immunosuppressive cyclophilin inhibitor, with other compounds in its class for its role in inhibiting the mitochondrial permeability transition (MPT). The focus is on the validation of its effects using the mitochondrial swelling assay, a cornerstone technique for studying this critical cellular event. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and experimental workflows.
Comparative Analysis of MPT Inhibitors
This compound is a derivative of Cyclosporin A (CsA) that inhibits the mitochondrial permeability transition pore (mPTP) by binding to cyclophilin D, but without the immunosuppressive effects of its parent compound.[1][2] This makes it a valuable tool for research into cellular necrosis and a potential therapeutic agent for conditions involving mitochondrial dysfunction.
The efficacy of this compound in preventing MPT is often compared to CsA and other non-immunosuppressive analogs like UNIL025. Experimental data from mitochondrial swelling assays, which measure the increase in mitochondrial volume upon MPT induction, provide a quantitative basis for these comparisons.
One study on rat brain mitochondria demonstrated that both this compound and UNIL025 are potent inhibitors of calcium-induced mitochondrial swelling.[3][4] In this context, UNIL025 was found to be nearly an order of magnitude more potent than CsA, while this compound also showed a tendency towards greater potency than CsA.[3][5] Another study concluded that this compound is equipotent to CsA in blocking the MPT.[6]
| Compound | Class | Immunosuppressive | Relative Potency (vs. CsA) | Key Findings |
| This compound | Cyclophilin Inhibitor | No | Equipotent to slightly more potent | A potent MPT inhibitor without the confounding effects of immunosuppression.[3][6] |
| Cyclosporin A (CsA) | Cyclophilin Inhibitor | Yes | Standard | The classical MPT inhibitor, but its immunosuppressive and calcineurin-inhibitory effects can complicate data interpretation.[6] |
| UNIL025 (Alisporivir) | Cyclophilin Inhibitor | No | ~10x more potent | A highly potent, non-immunosuppressive MPT inhibitor.[3][4] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation of results. The following is a standard protocol for a mitochondrial swelling assay designed to validate the effect of MPT inhibitors.
Isolation of Mitochondria
-
Cell Culture and Harvesting: Culture cells (e.g., SH-SY5Y) to approximately 80-90% confluency.[7] Harvest the cells by scraping and centrifuge at 800 x g for 10 minutes at 4°C.[8]
-
Washing: Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS).[7]
-
Homogenization: Resuspend the cell pellet in a mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[7] Homogenize the cells using a Dounce homogenizer on ice.[7]
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[7]
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.[7]
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.[7]
-
-
Final Preparation: Resuspend the final mitochondrial pellet in a suitable assay buffer (e.g., KCl media: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4).[7] The protein concentration should be determined using a standard method like the Bradford assay.
Mitochondrial Swelling Assay
-
Preparation: Dilute the isolated mitochondria to a final concentration of 0.4-0.5 mg/mL in the assay buffer in a 96-well plate or a spectrophotometer cuvette.[7][9]
-
Inhibitor Incubation: Add the MPT inhibitor (e.g., this compound, CsA) at the desired concentration and incubate for a few minutes at room temperature.
-
Induction of Swelling: Induce mitochondrial swelling by adding a calcium solution (e.g., 20 mM CaCl2) to a final concentration that triggers MPT (e.g., 500 nmol/mg mitochondrial protein).[7]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 540 nm using a microplate reader or spectrophotometer.[7] Readings are typically taken every 3-15 seconds for 10-30 minutes.[7] The decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).
-
Data Analysis: The rate of absorbance decrease is calculated to quantify the extent of mitochondrial swelling. The inhibitory effect of the compound is determined by comparing the swelling rate in its presence to that of the vehicle control.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mitochondrial Permeability Transition Pathway and this compound Inhibition.
Caption: Mitochondrial Swelling Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective effects of cyclosporine and its analog NIM-811 in a murine model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nonimmunosuppressive Cyclosporin Analogs this compound and UNIL025 Display Nanomolar Potencies on Permeability Transition in Brain-Derived Mitochondria - ProQuest [proquest.com]
- 6. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Determination of mitochondrial swelling [bio-protocol.org]
A Comparative Guide to the Efficacy of NIM811 and Alisporivir in HCV Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two host-targeting antiviral agents, NIM811 and alisporivir, in the context of Hepatitis C Virus (HCV) models. Both molecules are non-immunosuppressive cyclophilin inhibitors that have shown promise in preclinical and clinical studies. This document summarizes their efficacy, mechanism of action, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Targeting a Host Dependency Factor
This compound and alisporivir share a common mechanism of action, which is the inhibition of the host cellular protein, cyclophilin A (CypA).[1][2] CypA is a peptidyl-prolyl isomerase that is co-opted by HCV and is essential for its replication.[1][2] Specifically, these drugs disrupt the critical interaction between CypA and the HCV nonstructural protein 5A (NS5A).[1][2] By binding to the enzymatic pocket of CypA, this compound and alisporivir prevent the conformational changes in NS5A that are necessary for the proper function of the viral replication complex.[1][2] This host-targeting mechanism offers the advantage of a high barrier to resistance and broad activity across different HCV genotypes.[1][2]
References
Validating the Neuroprotective Efficacy of NIM811: A Comparative Guide Based on Behavioral Assessments
For Researchers, Scientists, and Drug Development Professionals
NIM811, a non-immunosuppressive derivative of cyclosporin A, has emerged as a promising neuroprotective agent. Its primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical event in the cascade of neuronal cell death following various central nervous system (CNS) injuries. This guide provides an objective comparison of this compound's performance against its parent compound, Cyclosporin A (CsA), and another neuroprotective agent, Minocycline, supported by experimental data from behavioral tests in preclinical models of traumatic brain injury (TBI) and spinal cord injury (SCI).
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data from behavioral and cellular outcome measures in preclinical studies evaluating this compound, Cyclosporin A, and Minocycline.
| Neuroprotective Agent | Animal Model | Behavioral Test | Key Outcome Measure | Result (Treatment vs. Vehicle/Control) | Dosage | Reference |
| This compound | Rat, Spinal Cord Injury | Basso, Beattie, Bresnahan (BBB) Locomotor Scale | Locomotor function score | Improved: Significantly higher BBB scores at days 7, 35, and 42 post-injury (p < 0.05). | 10 mg/kg, i.p. | [1] |
| This compound | Rat, Traumatic Brain Injury | Morris Water Maze | Escape latency (seconds) | Improved: Significantly shorter escape latencies on day 13 post-injury (p < 0.01). | 10 mg/kg, i.p. | [2] |
| This compound | Mouse, Traumatic Brain Injury | Composite Neuroscore (including beam walk and grip strength) | Motor function score | Improved: Attenuated motor function impairment at 48 hours and 7 days post-injury (p < 0.005). | 10 mg/kg, i.p. | [3][4] |
| Cyclosporin A | Mouse, Traumatic Brain Injury | Composite Neuroscore (including beam walk and grip strength) | Motor function score | Improved: Attenuated motor function impairment at 48 hours and 7 days post-injury (p < 0.005). | 20 mg/kg, i.p. | [3][4] |
| This compound | Rat, Liver Transplantation | Cellular Viability | Hepatic Necrosis (%) | Reduced: 8.7% ± 1.3% vs. 21.4% ± 2.5% in vehicle (p < 0.05). | 10 mg/kg, i.v. | [5][6] |
| Minocycline | Rat, Liver Transplantation | Cellular Viability | Hepatic Necrosis (%) | Reduced: 10.1% ± 1.4% vs. 21.4% ± 2.5% in vehicle (p < 0.05). | 10 mg/kg, i.v. | [5][6] |
Experimental Protocols
Detailed methodologies for the key behavioral tests cited in this guide are provided below to facilitate the replication and validation of these findings.
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats following spinal cord injury. A score of 0 represents no observable hindlimb movement, while a score of 21 indicates normal locomotion.
Procedure:
-
Rats are placed individually in an open field, typically a circular area with a non-slip floor.
-
Two trained observers independently score the animal's hindlimb movements, coordination, paw placement, and trunk stability for a 4-minute period.
-
Scores from both hindlimbs are recorded, and the final score reflects the overall locomotor ability.
-
Testing is typically performed at regular intervals post-injury to track the progression of recovery.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
Various extra-maze visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds), and the latency to find the platform is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Composite Neuroscore (including Beam Walk and Grip Strength)
This is a combination of motor function tests to provide a comprehensive assessment of neurological deficits after TBI.
Beam Walk Test:
-
Apparatus: A narrow wooden or plastic beam suspended between two platforms.
-
Procedure: The animal is placed on one end of the beam and timed as it traverses to the other end. The number of foot slips or falls is recorded.
Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure: The animal is held and allowed to grasp the grid or bar with its forelimbs. The animal is then gently pulled away from the meter until it releases its grip. The peak force exerted is recorded.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in the apoptotic cascade. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits Cyclophilin D, preventing mPTP opening and subsequent apoptosis.
Experimental Workflow for Validating Neuroprotective Effects
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound using behavioral tests.
Caption: Workflow for preclinical validation of neuroprotective agents.
References
- 1. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline and N-Methyl-4-Isoleucine Cyclosporin (this compound) Mitigate Storage/Reperfusion Injury After Rat Liver Transplantation Through Suppression of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minocycline and N-methyl-4-isoleucine cyclosporin (this compound) mitigate storage/reperfusion injury after rat liver transplantation through suppression of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NIM811's Mechanism as a Mitochondrial Permeability Transition Pore Inhibitor Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-immunosuppressive cyclophilin inhibitor, NIM811, with alternative compounds. It details its mechanism of action in inhibiting the mitochondrial permeability transition pore (mPTP) across various cell lines, supported by experimental data and detailed protocols.
This compound, a non-immunosuppressive derivative of Cyclosporin A (CsA), has emerged as a significant tool in studying cellular pathways involving mitochondrial-mediated cell death.[1] Its primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell fate.[1][2] Unlike its parent compound, CsA, this compound does not exert immunosuppressive effects through the calcineurin pathway, making it a more specific instrument for investigating the roles of the mPTP in various physiological and pathological conditions.[1][3] This guide cross-validates this compound's mechanism in different cell lines and compares its performance with other relevant compounds.
Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
This compound exerts its cytoprotective or cytotoxic effects, depending on the cellular context, by binding to cyclophilin D (CypD), a key regulatory component of the mPTP.[4][5] The binding of this compound to CypD prevents the pore from opening in response to stimuli such as high calcium levels and oxidative stress.[1] This inhibition of mPTP opening helps to maintain mitochondrial integrity, preventing the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[1][2]
Comparative Performance of this compound and Alternatives
This compound's potency in inhibiting the mPTP has been evaluated in various cell lines and compared to other cyclophilin inhibitors. The following table summarizes key quantitative data from the literature.
| Compound | Cell Line/System | Assay | Potency/Efficacy | Reference(s) |
| This compound | Rat Liver Mitochondria | Mitochondrial Swelling & Safranin Fluorescence | Equipotent to CsA, half as potent as PKF220-384 | [1] |
| Rat Brain Mitochondria | Calcium-induced Mitochondrial Swelling | Potent inhibitor with nanomolar efficacy | [6] | |
| Human Myoblasts | MTS Assay (Cell Viability) | Dose-dependent increase in cell survival under hypoxia (0-20 µM) | [7] | |
| Keratinocytes (HaCaT) | Apoptosis/Necrosis Assays | Suppressed necrotic cell death at 125 nM and 250 nM | [8] | |
| Human Melanoma Cells | Apoptosis Assays | Induces apoptosis | [9] | |
| Glioblastoma (GBM) cells | Cell Morphology | Induces paraptotic cell death | [10] | |
| HCV Replicon Cells | Quantitative RT-PCR | IC50 of 0.66 µM for HCV RNA reduction | [11] | |
| Cyclosporin A (CsA) | Rat Liver Mitochondria | Mitochondrial Swelling & Safranin Fluorescence | Equipotent to this compound | [1] |
| Rat Brain Mitochondria | Calcium-induced Mitochondrial Swelling | Potent inhibitor | [6] | |
| Keratinocytes (HaCaT) | Apoptosis/Necrosis Assays | Suppressed apoptotic and necrotic cell death at 125 nM and 250 nM | [8] | |
| Sanglifehrin A (SfA) | Rat Heart Mitochondria | PPIase activity of CypD | Potent inhibitor (K0.5 of 2 nM) | [5] |
| C6 Glioma Cells | Apoptosis Assays | Synergistically enhances cisplatin-induced apoptosis | [12] | |
| UNIL025 | Rat Brain Mitochondria | Calcium-induced Mitochondrial Swelling | Almost one order of magnitude more potent than CsA | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess this compound's mechanism of action.
Mitochondrial Swelling Assay (Absorbance-Based)
This assay measures the increase in mitochondrial volume (swelling) as a consequence of mPTP opening by monitoring the decrease in light absorbance at 540 nm.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria from the desired cell line or tissue using differential centrifugation.
-
Prepare Mitochondrial Suspension: Resuspend the isolated mitochondria in a suitable buffer (e.g., KCl media) to a final protein concentration of approximately 0.4 mg/mL.[13]
-
Baseline Measurement: Transfer the mitochondrial suspension to a cuvette or a 96-well plate and measure the initial absorbance at 540 nm using a spectrophotometer or plate reader.[13][14]
-
Induce mPTP Opening: Add a Ca2+ salt solution (e.g., 20 mM CaCl2) to the mitochondrial suspension to trigger mPTP opening.[13]
-
Kinetic Measurement: Immediately after adding the inducer, record the absorbance at 540 nm at regular intervals (e.g., every 3 seconds) for a defined period (e.g., 10-15 minutes).[13][15]
-
Inhibitor Treatment: To test the effect of this compound or other inhibitors, pre-incubate the mitochondrial suspension with the desired concentration of the compound before adding the Ca2+ stimulus.
-
Data Analysis: A decrease in absorbance over time indicates mitochondrial swelling. The rate and extent of swelling can be quantified and compared between different conditions.
Mitochondrial Membrane Potential Assay (Safranin Fluorescence)
This assay utilizes the fluorescent dye safranin to measure changes in the mitochondrial membrane potential (ΔΨm). In energized mitochondria, the cationic safranin dye accumulates, leading to fluorescence quenching. Dissipation of ΔΨm upon mPTP opening causes the release of safranin and an increase in fluorescence.[16][17]
Protocol:
-
Isolate Mitochondria: Isolate mitochondria as described in the mitochondrial swelling assay.
-
Prepare Reaction Buffer: Prepare a reaction buffer containing the isolated mitochondria and a low concentration of safranin (e.g., 5 µM).
-
Fluorometric Measurement: Place the suspension in a fluorometer with excitation and emission wavelengths set appropriately for safranin (e.g., 495 nm excitation, 586 nm emission).[18]
-
Establish Baseline: Record the baseline fluorescence.
-
Induce mPTP Opening: Add an mPTP inducer (e.g., Ca2+) to the suspension.
-
Monitor Fluorescence: Continuously record the fluorescence signal. An increase in fluorescence indicates mitochondrial depolarization.
-
Inhibitor Treatment: For inhibitor studies, pre-incubate the mitochondria with this compound or other compounds before adding the inducer.
-
Data Analysis: Compare the rate and magnitude of the fluorescence increase between control and treated samples.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability.[19][20] They are useful for determining the cytotoxic or cytoprotective effects of this compound in whole-cell systems.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of this compound or other compounds for the desired duration.
-
Add Reagent: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure Absorbance: For MTT, add a solubilizing agent to dissolve the formazan crystals before reading the absorbance. For MTS, the product is soluble and absorbance can be read directly.[19]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
This compound serves as a valuable and specific inhibitor of the mitochondrial permeability transition pore through its interaction with cyclophilin D. Its non-immunosuppressive nature allows for a more focused investigation of the mPTP's role in cellular processes compared to its predecessor, Cyclosporin A. Cross-validation in a variety of cell lines demonstrates its consistent mechanism of action, although the downstream consequences—be it protection from or induction of cell death—are context-dependent. The provided data and protocols offer a framework for researchers to effectively utilize this compound and compare its performance against other mPTP modulators in their specific experimental systems.
References
- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative neuroprotective effects of cyclosporin A and this compound, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine A and its non-immunosuppressive derivative this compound induce apoptosis of malignant melanoma cells in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein synthesis inhibition enhances paraptotic death induced by inhibition of cyclophilins in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporin A and sanglifehrin A enhance chemotherapeutic effect of cisplatin in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 16. Safranine as a fluorescent probe for the evaluation of mitochondrial membrane potential in isolated organelles and permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safranine as a Fluorescent Probe for the Evaluation of Mitochondrial Membrane Potential in Isolated Organelles and Permeabilized Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of NIM811 and Other Mitochondrial Permeability Transition Inhibitors
This guide provides a comprehensive comparative analysis of NIM811 and other inhibitors of the mitochondrial permeability transition (MPT), a critical event in cell death pathways. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the performance, mechanisms, and experimental evaluation of these compounds.
Introduction to Mitochondrial Permeability Transition (MPT)
The mitochondrial permeability transition is the sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. This event is mediated by the opening of a proteinaceous channel known as the mitochondrial permeability transition pore (mPTP). Prolonged opening of the mPTP disrupts the mitochondrial membrane potential, leading to cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. The mPTP is a key player in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and some forms of muscular dystrophy, making it an attractive therapeutic target.
A central regulator of the mPTP is the mitochondrial matrix protein cyclophilin D (CypD). The interaction of CypD with components of the mPTP, such as the ATP synthase and the adenine nucleotide translocator, sensitizes the pore to opening in response to stimuli like high matrix Ca2+ concentrations and oxidative stress. Inhibition of CypD is a primary strategy for preventing mPTP opening.
Overview of MPT Inhibitors
MPT inhibitors can be broadly categorized based on their chemical structure and mechanism of action. The most well-known class is the cyclosporin A (CsA) family of cyclic peptides. However, the immunosuppressive activity of CsA has prompted the development of non-immunosuppressive derivatives and other novel chemical entities.
This compound (N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive analog of CsA that has emerged as a promising therapeutic candidate. It retains the ability to bind and inhibit cyclophilin D, thereby desensitizing the mPTP to opening, but lacks the calcineurin-binding activity responsible for the immunosuppressive effects of CsA.[1] This selectivity makes this compound a valuable tool for studying the role of MPT in disease and a potentially safer therapeutic agent.
This guide will compare this compound with its parent compound, CsA, other non-immunosuppressive CsA analogs, and mechanistically distinct MPT inhibitors.
Quantitative Comparison of MPT Inhibitors
The potency of MPT inhibitors is a critical parameter for their therapeutic potential. The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected MPT inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the specific inducer of MPT used and the source of mitochondria.
| Inhibitor | Class | Target | Potency (MPT Inhibition) | Immunosuppressive | Key Characteristics |
| This compound | Cyclosporin A analog | Cyclophilin D | Equipotent to CsA[2] | No | Non-immunosuppressive, neuroprotective, and cardioprotective effects demonstrated in preclinical models.[3] |
| Cyclosporin A (CsA) | Cyclosporin | Cyclophilin A and D | Potent inhibitor (IC50 in the nanomolar to low micromolar range)[4][5] | Yes | Gold standard MPT inhibitor but with significant immunosuppressive side effects due to calcineurin inhibition. |
| PKF220-384 | Cyclosporin A analog | Cyclophilin D | Twice as potent as CsA and this compound[2] | No | Non-immunosuppressive, but no longer commercially available. |
| UNIL025 (Alisporivir/Debio-025) | Cyclosporin A analog | Cyclophilin A and D | Almost an order of magnitude more potent than CsA[6][7] | No | Potent non-immunosuppressive inhibitor with antiviral activity against Hepatitis C virus.[8] |
| Sanglifehrin A (SfA) | Macrolide | Cyclophilin D | Potent inhibitor (K0.5 ~2 nM for PPIase activity)[9] | Yes | Binds to a different site on cyclophilin D than CsA and exhibits a sigmoidal dose-response curve.[9] |
| JW47 | Quinolinium-cyclosporin conjugate | Cyclophilin D | Highly effective inhibitor of Ca2+-mediated mPTP formation[10] | Minimal | Mitochondrially targeted, selective CypD inhibitor with neuroprotective properties.[10] |
Signaling Pathway of MPT and Inhibition
The following diagram illustrates the key signaling events leading to mPTP opening and the points of intervention for inhibitors like this compound.
References
- 1. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline and N-Methyl-4-Isoleucine Cyclosporin (this compound) Mitigate Storage/Reperfusion Injury After Rat Liver Transplantation Through Suppression of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisporivir - Wikipedia [en.wikipedia.org]
- 8. Inhibition of SARS-CoV-2 Infection by the Cyclophilin Inhibitor Alisporivir (Debio 025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NIM811: A Guide for Laboratory Professionals
For researchers and scientists in the drug development field, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides essential, step-by-step guidance for the proper disposal of NIM811, a non-immunosuppressive cyclosporine analog.
This compound, also known as (Melle-4)cyclosporin, is a mitochondrial permeability transition inhibitor. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture, proper laboratory waste management practices must be followed to ensure a safe working environment and regulatory compliance.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C62H111N11O12 |
| Molecular Weight | 1202.61 g/mol |
| CAS Number | 143205-42-9 |
| Appearance | Solid |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the disposal of this compound in various forms commonly encountered in a laboratory setting.
Protocol 1: Disposal of Unused Solid this compound
-
Waste Identification and Labeling:
-
Place the original container of solid this compound in a designated waste accumulation area.
-
If the original container is not available, use a clearly labeled, sealed, and compatible container. The label should include "Waste this compound," the quantity, and the date of disposal.
-
-
Waste Collection:
-
Segregate the solid this compound waste from other laboratory waste streams.
-
Ensure the container is securely closed to prevent spillage.
-
-
Disposal:
-
Dispose of the container as non-hazardous laboratory waste through your institution's chemical waste disposal program. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
Protocol 2: Disposal of this compound Solutions
-
Absorption of Liquid:
-
For solutions of this compound, absorb the liquid using a chemically inert absorbent material such as diatomite, universal binders, or vermiculite.[1]
-
-
Containerization and Labeling:
-
Place the absorbent material containing the this compound solution into a sealed, leak-proof container.
-
Label the container clearly as "Waste this compound in [Solvent Name] with Absorbent," including the approximate concentration and date.
-
-
Disposal:
-
Dispose of the container as non-hazardous chemical waste via your institution's approved waste management vendor.
-
Protocol 3: Decontamination and Disposal of this compound-Contaminated Labware
-
Initial Decontamination:
-
For glassware and other reusable labware, rinse thoroughly with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residue.
-
Collect the solvent rinse as chemical waste, following the procedure outlined in Protocol 2.
-
-
Surface Decontamination:
-
Wipe down any surfaces or equipment that may have come into contact with this compound with alcohol.[1]
-
-
Disposal of Single-Use Items:
-
Place disposable items such as gloves, pipette tips, and absorbent pads contaminated with this compound into a designated solid waste container.
-
This container should be clearly labeled as "this compound-Contaminated Solid Waste."
-
Dispose of this container as non-hazardous laboratory waste according to your institutional guidelines.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling NIM811
For researchers, scientists, and drug development professionals working with NIM811, a non-immunosuppressive cyclosporin derivative, stringent adherence to safety protocols is paramount to ensure a safe laboratory environment and prevent accidental exposure.[1][2][3] While some suppliers classify this compound as not a hazardous substance or mixture, it is crucial to handle it with the care required for all laboratory chemicals.[4][5] This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), procedural steps for handling and disposal, and emergency measures.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense. The following PPE is recommended to minimize exposure and ensure personal safety.[4][5]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective, chemically resistant gloves | Prevents skin contact with the substance. |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used when there is a risk of inhaling dust or aerosols. |
Note: No quantitative occupational exposure limit values have been established for this compound.[4][5]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
Procedural Guidance
Handling and Storage
-
Ventilation: Ensure adequate ventilation in the work area. A chemical fume hood should be used when handling the solid form to avoid dust formation or when there is a potential for aerosol generation.[5]
-
Avoiding Contact: Take necessary precautions to avoid inhalation, and contact with skin and eyes.[5]
-
Storage: this compound should be stored in a tightly sealed container, away from moisture.[6] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[7]
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4][5]
First Aid Measures In case of accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water and seek prompt medical attention.[4][5]
-
Skin Contact: Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes and consult a physician.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Unused Product: Any remaining or unused this compound should be collected and disposed of as hazardous waste.[8]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[8][9]
-
Reusable Glassware: Non-porous materials like glassware can be decontaminated by rinsing them three times with a 70% ethanol solution.[8]
-
Regulations: All disposal must be conducted in accordance with federal, state, and local regulations.[5] Contact your institution's safety office for specific guidance on hazardous waste pickup and disposal procedures.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
Spill Cleanup Procedure
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]
-
Personal Protection: Wear full personal protective equipment, including a respirator, before attempting to clean the spill.[4][5]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water sources.[4][5]
-
Cleanup:
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan.[4][5]
Note on Experimental Protocols: While this document provides comprehensive safety and handling procedures for this compound, detailed, step-by-step experimental protocols for specific research applications are beyond its scope. Researchers should refer to peer-reviewed literature for methodologies related to their specific area of investigation, such as in vitro studies using HCV replicon systems or in vivo animal models.[2][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. unthsc.edu [unthsc.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
